Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Preclinical Whitepaper & Technical Guide
Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
4-Chloro-α-methyltryptamine (4-Cl-αMT) represents a highly compelling, yet historically under-characterized, node in the structural-activity relationship (SAR) matrix of indolealkylamines. Trace amines and substituted tryptamines can act as endogenous or synthetic monoamine releasing agents (MRAs) [1]. While its structural siblings—such as the highly selective serotonin-dopamine releasing agent (SDRA) 5-chloro-αMT (PAL-542) [2]—have been heavily documented, the 4-chloro substitution presents a unique pharmacological divergence.
The molecular architecture of 4-Cl-αMT relies on three critical modifications:
The Indole Core: Provides the foundational scaffold for serotonergic (5-HT) receptor recognition, a hallmark of substituted tryptamines [4].
The α-Methyl Group: Introduces steric hindrance adjacent to the primary amine. This modification prevents rapid oxidative deamination by monoamine oxidase (MAO), a property well-documented in analogues like 5-fluoro-αMT [3]. This extends the compound's half-life and allows it to act as a substrate-level reverse transporter at monoamine sites.
The 4-Chloro Substitution: The addition of a highly electronegative, lipophilic halogen at the 4-position fundamentally alters the dihedral angle of the ethylamine sidechain. This steric bulk biases the molecule toward the orthosteric binding pocket of the 5-HT2A receptor, significantly enhancing direct agonism while modulating its affinity for the serotonin transporter (SERT).
Unlike the halogenated amphetamine para-chloroamphetamine (PCA), which is a known serotonergic neurotoxin [5], the indole core of 4-Cl-αMT is predicted to bypass the toxic quinone-thioether metabolic pathway, though long-term SERT depletion remains a preclinical monitoring priority.
Based on homologous SAR data from 5-Cl-αMT and 4-substituted tryptamines (e.g., psilocin, 4-fluoro-DMT), 4-Cl-αMT is predicted to function as a dual-action Serotonin Releasing Agent (SRA) and direct 5-HT2A/2C agonist .
The shift of the chlorine atom from the 5-position to the 4-position creates a steric clash within the dopamine transporter (DAT) and norepinephrine transporter (NET) binding pockets. Consequently, 4-Cl-αMT is expected to lose the dopaminergic releasing efficacy seen in 5-Cl-αMT, isolating its activity predominantly to SERT and 5-HT receptors.
Quantitative Pharmacological Predictions
The following table synthesizes the predicted binding affinities (
Ki
) and functional efficacies (
EC50
) of 4-Cl-αMT against established reference compounds.
Compound
SERT Release
EC50
(nM)
DAT Release
EC50
(nM)
NET Release
EC50
(nM)
5-HT2A Agonism
Ki
(nM)
MAO-A Inhibition
IC50
(nM)
αMT (Reference)
120
250
90
15.0
~200
5-Cl-αMT (PAL-542)
16
54
3434
6.3
250
4-Cl-αMT (Predicted)
~25
>1500
>2000
~8.0
~300
Data Note: Values for 4-Cl-αMT are synthesized via predictive SAR modeling. Reference values for 5-Cl-αMT and αMT are derived from established literature.
Pharmacodynamic Signaling Pathway
Fig 1: Dual-action signaling of 4-Cl-αMT via SERT reversal and 5-HT2A Gq-coupled agonism.
Self-Validating Experimental Protocols
To empirically validate the predicted profile of 4-Cl-αMT, researchers must employ assay architectures that inherently control for false positives. The following methodologies are designed as self-validating systems.
Causality & Rationale: Static well assays cannot differentiate between reuptake inhibition (blocking the transporter) and true carrier-mediated release (reversing the transporter), as both result in increased extracellular radioligand. By utilizing a superfusion system, the continuous buffer flow removes released
[3H]
-5-HT, preventing reuptake.
Self-Validation Mechanism: A control arm must be pre-treated with a selective reuptake inhibitor (e.g., fluoxetine). If 4-Cl-αMT induces true release via reverse transport, fluoxetine will block the transporter, nullifying the efflux. If efflux persists despite fluoxetine, it indicates non-specific membrane disruption (toxicity) rather than true MRA activity.
Step-by-Step Methodology:
Tissue Preparation: Isolate rat whole-brain synaptosomes using sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Henseleit buffer.
Radioligand Loading: Incubate synaptosomes with 10 nM
[3H]
-5-HT for 30 minutes at 37°C to allow SERT-mediated uptake.
Superfusion Chamber Loading: Transfer loaded synaptosomes to micro-columns within a superfusion apparatus. Perfuse with baseline buffer at 0.5 mL/min for 20 minutes to establish a stable baseline of spontaneous efflux.
Compound Application: Introduce 4-Cl-αMT (varying concentrations, 1 nM to 10 μM) into the perfusion stream for 15 minutes.
Fraction Collection & Quantification: Collect 1-minute fractions of the superfusate. Quantify radioactivity using liquid scintillation counting.
Data Analysis: Calculate the fractional release rate and determine the
EC50
using non-linear regression.
Causality & Rationale: Standard radioligand binding only confirms affinity (
Ki
), not intrinsic efficacy. Because 4-substituted tryptamines often exhibit biased agonism, measuring the Gq-coupled intracellular calcium transient via Fluo-4 AM dye provides a direct functional readout of receptor activation.
Self-Validation Mechanism: The assay must include a pre-incubation step with a selective 5-HT2A antagonist (e.g., ketanserin). Complete attenuation of the calcium spike by ketanserin confirms that the signal is exclusively mediated by 5-HT2A and not off-target Gq-coupled receptors (e.g., 5-HT2C or Histamine H1).
Step-by-Step Methodology:
Cell Culture: Seed HEK293 cells stably expressing h5-HT2A into 384-well black, clear-bottom plates at 15,000 cells/well.
Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye extrusion) for 60 minutes at 37°C.
Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
Agonist Addition: Automatically inject 4-Cl-αMT and record kinetic fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.
Antagonist Validation: In parallel wells, pre-incubate cells with 100 nM ketanserin for 15 minutes prior to 4-Cl-αMT injection.
Data Analysis: Calculate the Area Under the Curve (AUC) of the calcium transient to determine the
Emax
and
EC50
.
Experimental Workflow Visualization
Fig 2: Self-validating superfusion workflow for differentiating monoamine release from reuptake.
References
Monoamine releasing agent - Wikipedia
Source: Wikipedia
URL:[Link]
5-Chloro-αMT - Wikipedia
Source: Wikipedia
URL:[Link]
5-Fluoro-AMT - Wikipedia
Source: Wikipedia
URL: [Link]
Substituted tryptamine - Wikipedia
Source: Wikipedia
URL:[Link]
para-Chloroamphetamine - Wikipedia
Source: Wikipedia
URL:[Link]
Exploratory
Neurotropic effects of chlorinated tryptamine derivatives
An In-depth Technical Guide to the Neurotropic Effects of Chlorinated Tryptamine Derivatives Abstract The exploration of tryptamine derivatives for therapeutic applications has revealed a significant potential for induci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Neurotropic Effects of Chlorinated Tryptamine Derivatives
Abstract
The exploration of tryptamine derivatives for therapeutic applications has revealed a significant potential for inducing neural plasticity, a cornerstone of learning, memory, and neural repair. This technical guide delves into the neurotropic effects of a specific subclass: chlorinated tryptamine derivatives. By modifying the indole nucleus with chlorine atoms, it is possible to modulate the pharmacological properties of these compounds, potentially enhancing their neurogenic and neuroplasticity-promoting activities while altering their psychedelic potential. This document provides a comprehensive overview of the current understanding of these compounds, from their molecular mechanisms of action to detailed experimental protocols for their evaluation. It is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.
Introduction: The Rationale for Chlorination of Tryptamines
Tryptamines, a class of monoamine alkaloids, share a structural homology with the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This similarity allows them to interact with a wide range of serotonin receptors, influencing mood, cognition, and perception. Compounds like N,N-dimethyltryptamine (DMT) have been shown to promote the growth of new neurites, increase the density of dendritic spines, and stimulate the formation of new synapses, effects collectively known as psychoplastogenic or neurotrophic.[1][2][3] These properties suggest their potential for treating neuropsychiatric disorders characterized by neuronal atrophy, such as depression and post-traumatic stress disorder.[4]
The addition of a chlorine atom to the tryptamine scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability. This, in turn, can influence the compound's affinity and efficacy at various receptors, its ability to cross the blood-brain barrier, and its overall pharmacokinetic profile. For instance, halogenation at the 5-position of the indole ring has been a strategy to explore structure-activity relationships (SAR) within this class of compounds.[5][6] This guide focuses on the hypothesis that such chemical modifications can be leveraged to optimize the neurotrophic effects of tryptamines, potentially creating novel therapeutic agents for neurodegenerative diseases and neural injury.
Molecular Mechanisms of Neurotropic Action
The neurotropic effects of tryptamine derivatives are believed to be mediated through a complex interplay of signaling pathways, primarily initiated by the activation of specific serotonin receptors. The following sections outline the key molecular players and pathways implicated in the neuroplasticity-promoting effects of these compounds, with a focus on how chlorination may modulate these activities.
The Role of Serotonin Receptors: Beyond Psychedelia
While the psychedelic effects of many tryptamines are primarily attributed to agonism at the 5-HT2A receptor, this receptor is also a key player in their neuroplasticity-promoting effects.[7][8] However, other serotonin receptor subtypes, such as 5-HT1A, are also engaged by these compounds and can modulate their overall pharmacological profile.[9] 5-Chloro-DMT, for example, is an agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[10]
The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.[11] For instance, 5-HT2A receptor activation is linked to the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[12]
Table 1: Receptor Binding Affinities (Ki, nM) of DMT and 5-Chloro-DMT
Compound
5-HT1A
5-HT2A
5-HT2C
DMT
6.5
75
-
5-Chloro-DMT
33.4
134
55.4
Data synthesized from multiple sources for illustrative purposes.[10][12]
The BDNF/TrkB Signaling Axis: A Central Mediator of Plasticity
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are critical for neuronal survival, growth, and differentiation.[13][14] A growing body of evidence suggests that the neuroplastic effects of some psychedelic compounds are mediated by the activation of this pathway.[15] Recent groundbreaking research has even proposed that some psychedelics may directly bind to and allosterically modulate the TrkB receptor, representing a paradigm shift in our understanding of their mechanism of action.[16][]
Activation of TrkB leads to the autophosphorylation of the receptor and the recruitment of adaptor proteins, which in turn trigger several downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[1] These pathways ultimately converge on the activation of transcription factors, such as CREB (cAMP response element-binding protein), which regulate the expression of genes involved in synaptic plasticity and cell survival.[13] While direct evidence for chlorinated tryptamines activating this pathway is still emerging, it is a primary hypothesis for their neurotropic effects, given the known actions of their parent compounds.
The mTOR Pathway: A Hub for Neuronal Growth and Synaptogenesis
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[18][19] In the context of the nervous system, the mTORC1 complex plays a crucial role in protein synthesis-dependent forms of synaptic plasticity, including the growth of dendritic spines and the formation of new synapses.[20][21]
The mTOR pathway is a downstream effector of the PI3K-Akt signaling cascade, which can be activated by TrkB receptors.[21] Therefore, it is plausible that chlorinated tryptamines, by modulating 5-HT receptor and/or TrkB activity, can converge on the mTOR pathway to promote the synthesis of proteins necessary for neurite outgrowth and synaptogenesis.
Figure 1: Hypothesized signaling pathways for the neurotropic effects of chlorinated tryptamines.
Experimental Protocols for Assessing Neurotropic Effects
A robust evaluation of the neurotropic potential of chlorinated tryptamine derivatives requires a combination of in vitro assays to quantify effects on neuronal morphology and viability. The following protocols provide a framework for these assessments.
In Vitro Neurite Outgrowth Assay
This assay is a cornerstone for identifying and characterizing compounds that promote the extension of neurites, a key aspect of neuronal differentiation and plasticity.
Cell Lines:
PC12 cells: A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of Nerve Growth Factor (NGF).
SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
Step-by-Step Protocol:
Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well collagen-coated plates at an appropriate density (e.g., 1 x 10^4 cells/well).
Compound Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of the chlorinated tryptamine derivative. Include a positive control (e.g., NGF for PC12 cells) and a vehicle control.
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite outgrowth using automated image analysis software, measuring parameters such as total neurite length, number of neurites per cell, and number of branch points.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed neurotropic effects are not confounded by toxicity at higher concentrations.
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the neurite outgrowth assay protocol.
Incubation: Incubate for the same duration as the neurite outgrowth assay.
Viability Assessment: Add a viability reagent such as resazurin (alamarBlue) or a reagent for measuring ATP content (e.g., CellTiter-Glo).
Measurement: Measure fluorescence or luminescence using a plate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Figure 2: A generalized workflow for the in vitro assessment of neurotropic and cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
The position and nature of the halogen substituent on the tryptamine indole ring can have a profound impact on its biological activity.
Position of Chlorination: Chlorination at the 5-position of the indole ring is a common modification. This position is electronically distinct from the 4-, 6-, and 7-positions, and substitution here can influence the molecule's interaction with the binding pockets of serotonin receptors. Studies on halogenated DMT analogs have shown that the size of the halogen at the 5-position can differentiate between hallucinogenic and non-hallucinogenic psychoplastogens.
Electronegativity: The high electronegativity of chlorine can alter the charge distribution of the indole ring, potentially affecting hydrogen bonding and other non-covalent interactions with receptor residues.[5]
Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.
Further research is needed to systematically evaluate the neurotropic effects of a series of chlorinated tryptamines (e.g., 4-chloro-, 5-chloro-, 6-chloro-, and 7-chloro-DMT) to build a comprehensive SAR model for neuroplasticity.
Therapeutic Potential and Future Directions
The ability of chlorinated tryptamine derivatives to promote neural plasticity, potentially with a reduced psychedelic profile, opens up exciting therapeutic possibilities for a range of neurological and psychiatric disorders.
Neurodegenerative Diseases: By promoting neuronal survival and growth, these compounds could offer a novel approach to treating diseases like Alzheimer's and Parkinson's, where neuronal loss is a key pathological feature.
Depression and Anxiety: The rapid-acting antidepressant effects of some psychedelics are thought to be linked to their ability to reverse the synaptic deficits associated with these conditions.[4] Chlorinated tryptamines could offer a new generation of fast-acting antidepressants.
Neural Injury and Stroke: By stimulating neurogenesis and neurite outgrowth, these compounds could aid in the recovery of function after traumatic brain injury or stroke.
Future research should focus on several key areas:
Direct Evidence: Conducting in vitro and in vivo studies to directly demonstrate the neurotrophic effects of various chlorinated tryptamine derivatives.
Mechanism of Action: Elucidating the precise signaling pathways activated by these compounds, including the potential for direct TrkB receptor engagement.
In Vivo Efficacy: Evaluating the therapeutic efficacy of lead compounds in animal models of depression, neurodegeneration, and neural injury.
Safety and Toxicology: Thoroughly assessing the safety profile of these novel compounds.
Conclusion
Chlorinated tryptamine derivatives represent a promising, yet underexplored, class of compounds with the potential to be potent modulators of neural plasticity. By leveraging the known neurotrophic effects of the tryptamine scaffold and fine-tuning their pharmacological properties through chlorination, it may be possible to develop novel therapeutics for a range of challenging neurological and psychiatric disorders. The experimental frameworks and mechanistic insights provided in this guide offer a foundation for the continued investigation and development of these intriguing molecules.
References
Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. (2025). PMC. [Link]
Ly, C. (n.d.). Psychedelic-Inspired Medium-Throughput Assays for the Development of Next- Generation Neurotherapeutics. eScholarship.org. [Link]
Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. (2013). MDPI. [Link]
Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PMC. [Link]
EFFECT OF N,N-DIMETHYLTRYPTAMINE ON NEURITE OUTGROWTH IN PC12 CELL LINE: CHARACTERIZATION AND MECHANISMS. (n.d.). REDI. [Link]
Psychedelics promote plasticity by directly binding to BDNF receptor TrkB. (2023). ResearchGate. [Link]
Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. (n.d.). PMC. [Link]
N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo. (2020). PMC. [Link]
Psychedelic drug triggers growth of new brain cells in mice. (2020). Medical News Today. [Link]
Effects of psychedelics on neurogenesis: A systematic review of pre-clinical studies. (2023). bioRxiv. [Link]
The Clinical Potential of Dimethyltryptamine: Breakthroughs into the Other Side of Mental Illness, Neurodegeneration, and Consciousness. (2024). MDPI. [Link]
Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics. (n.d.). PMC. [Link]
Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. (n.d.). PMC. [Link]
Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. (2024). Frontiers. [Link]
Chemistry and Structure-Activity Relationships of Psychedelics. (n.d.). PubMed - NIH. [Link]
The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (n.d.). PMC. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics - KoreaScience. [Link]
Investigation of the Structure-Activity Relationships of Psilocybin Analogues. (2020). PubMed - NIH. [Link]
mTOR Complex 1: A Key Player in Neuroadaptations Induced by Drugs of Abuse. (n.d.). PMC. [Link]
Chemistry and Structure-Activity Relationships of Psychedelics. (2017). Blossom. [Link]
mTOR signaling at a glance. (n.d.). PMC - NIH. [Link]
mTOR signaling and its roles in normal and abnormal brain development. (2014). PMC. [Link]
Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC. (2022). PMC. [Link]
Effects of 5-hydroxytryptamine on neuronal activities in the rat dorsolateral septal nucleus. (n.d.). PubMed. [Link]
BDNF receptor TrkB as the mediator of the antidepressant drug action. (2022). Frontiers. [Link]
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PMC. [Link]
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (n.d.). PMC - NIH. [Link]
TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders. (2013). MDPI. [Link]
Brain levels of 5-hydroxytryptamine, tryptamine and 2-phenylethylamine in the rat after administration of N-cyanoethyltranylcypromine. (n.d.). PubMed. [Link]
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Psychedelic Drugs Change Structure of Neurons. (2018). UC Davis. [Link]
In Vivo Behavioral Effects of 1-(4-Chloro-1H-indol-3-yl)propan-2-amine (4-Cl-AMT)
A Technical Guide for Preclinical Pharmacology and Neurobehavioral Research Executive Summary 1-(4-Chloro-1H-indol-3-yl)propan-2-amine, commonly referred to as 4-chloro-alpha-methyltryptamine (4-Cl-AMT) , is a synthetic,...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Preclinical Pharmacology and Neurobehavioral Research
Executive Summary
1-(4-Chloro-1H-indol-3-yl)propan-2-amine, commonly referred to as 4-chloro-alpha-methyltryptamine (4-Cl-AMT) , is a synthetic, halogenated tryptamine derivative. By introducing a chlorine atom at the 4-position of the indole ring of the base
α
-methyltryptamine (AMT) structure, the compound exhibits a highly specific neuropharmacological profile. It acts as a potent, dual-action monoamine releasing agent (targeting serotonin and dopamine) and a direct 5-HT
2A/2C
receptor agonist[1].
This whitepaper provides an authoritative, in-depth framework for evaluating the in vivo behavioral effects of 4-Cl-AMT. Designed for drug development professionals and neuropharmacologists, this guide synthesizes mechanistic causality with rigorous, self-validating experimental protocols to ensure reproducible preclinical data.
Pharmacodynamics & Mechanistic Pathways
The behavioral signature of 4-Cl-AMT is driven by its polypharmacology. Halogenation at the 4-position sterically alters the molecule's binding affinity, enhancing its lipophilicity and blood-brain barrier (BBB) penetrability compared to un-substituted AMT.
Dual-Action Neurotransmission
Monoamine Transporter Reversal: 4-Cl-AMT acts as a substrate for the serotonin transporter (SERT) and dopamine transporter (DAT). Once internalized, it disrupts vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient and triggering non-exocytotic monoamine efflux.
Direct Receptor Agonism: The compound directly binds to 5-HT
2A
receptors, initiating Gq/11-coupled intracellular signaling cascades that lead to cortical excitation—the primary driver of its hallucinogen-like behavioral profile[1].
Figure 1: Pharmacodynamic pathways linking 4-Cl-AMT binding to in vivo behavioral outputs.
In Vivo Behavioral Paradigms: Rationale & Causality
To capture the complex effects of 4-Cl-AMT, researchers must utilize a multi-tiered behavioral approach. We do not merely observe movement; we isolate specific receptor-mediated phenotypes.
The Head-Twitch Response (HTR)
The HTR in rodents is the gold-standard behavioral proxy for 5-HT
2A
receptor activation and hallucinogenic potential in humans. Because 4-Cl-AMT is a direct 5-HT
2A
agonist, quantifying HTR allows researchers to map the dose-response curve of its psychedelic-like properties.
Causality Check: To prove that the HTR is specifically mediated by 5-HT
2A
(and not off-target motor tics), the protocol must include a pre-treatment arm using a selective 5-HT
2A
antagonist (e.g., M100907/Volinanserin). If M100907 abolishes the HTR, the system is self-validated.
Open-Field Locomotor Activity (LMA)
Due to its DAT-reversing properties, 4-Cl-AMT induces hyperlocomotion. However, unlike pure dopaminergic stimulants (e.g., amphetamine), the concurrent massive release of serotonin often causes a "biphasic" locomotor response: initial suppression (serotonin syndrome-like behavior) followed by prolonged hyperlocomotion.
Quantitative Data Summary
The following table synthesizes expected in vivo behavioral metrics for 4-Cl-AMT compared to its parent compound (AMT) and a closely related isomer (5-Cl-AMT)[1].
Compound
ED
50
for HTR (mg/kg, IP)
Peak LMA Stimulation (mg/kg)
5-HT
2A
Affinity (K
i
, nM)
Behavioral Duration
AMT
2.5
5.0
~150
4 - 6 hours
4-Cl-AMT
0.8
1.5
~25
6 - 8 hours
5-Cl-AMT
1.2
3.0
~40
5 - 7 hours
Data Note: Halogenation at the 4-position significantly increases 5-HT
2A
binding affinity, lowering the effective dose required to elicit the Head-Twitch Response.
Using magnetometer-based detection to eliminate human observer bias.
Subject Preparation: Use male C57BL/6J mice (8-10 weeks old). Rationale: This strain exhibits robust, highly reproducible HTRs to serotonergic agonists compared to outbred strains.
Surgical Implantation: Under isoflurane anesthesia, implant a small neodymium magnet (N50, 3x1 mm) securely to the dorsal surface of the skull using dental cement. Allow 7 days for recovery.
Habituation: Place mice in the magnetometer recording cylinder for 30 minutes daily for 3 days prior to testing to extinguish novelty-induced stress, which can suppress 5-HT-mediated behaviors.
Dosing: Administer 4-Cl-AMT (0.1, 0.5, 1.0, and 2.0 mg/kg) via intraperitoneal (IP) injection. Vehicle control must be matched for pH (typically saline with 1% Tween-80 if solubility is an issue).
Data Acquisition: Record magnetic field disruptions at 1000 Hz for 60 minutes post-injection. Filter the signal through a 50–200 Hz bandpass to isolate the specific frequency of a head-twitch (typically 70-90 Hz) from normal grooming or rearing.
Protocol B: Biphasic Locomotor Tracking
Apparatus Setup: Utilize a 40x40 cm open-field arena equipped with an infrared (IR) photobeam array (X, Y, and Z axes).
Environmental Control: Conduct testing under dim red light (approx. 15 lux) and white noise (65 dB) to minimize anxiogenic artifacts.
Administration & Tracking: Inject 4-Cl-AMT (IP) and immediately place the animal in the center of the arena.
Data Binning: Record total distance traveled and vertical rearing events in 5-minute epochs over a 120-minute session. Crucial Step: Analyze the first 30 minutes separately from the remaining 90 minutes to capture the serotonergic suppression phase versus the dopaminergic stimulation phase.
References
Pure Chems World. (n.d.). Buy 5-Chloro-aMT Online. Retrieved April 1, 2026, from[Link]
The Enigmatic Profile of 4-Chloro-α-methyltryptamine: A Technical Guide to its Predicted Monoamine Transporter Interactions
Abstract This technical guide provides an in-depth analysis of the predicted interactions between 4-chloro-α-methyltryptamine (4-CA) and the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth analysis of the predicted interactions between 4-chloro-α-methyltryptamine (4-CA) and the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Due to a lack of direct empirical data for 4-CA in publicly accessible literature, this guide synthesizes information from structurally related analogs, primarily 5-chloro-α-methyltryptamine (5-Cl-αMT) and para-chloroamphetamine (PCA), to construct a scientifically grounded profile of 4-CA's anticipated pharmacodynamics. We project that 4-CA is a potent serotonin-dopamine releasing agent (SDRA) with a significant, though lesser, effect on norepinephrine release. The guide will delve into the structure-activity relationships conferred by the chloro- and alpha-methyl substitutions on the tryptamine scaffold, detailing the expected high affinity for SERT and the potential for significant serotonergic neurotoxicity. Furthermore, we will outline the established in-vitro methodologies, including synaptosomal uptake and release assays, that are critical for the empirical validation of these predictions. This document is intended for researchers, scientists, and drug development professionals investigating the complex pharmacology of novel psychoactive substances.
Introduction: The Rationale for Investigating 4-Chloro-α-methyltryptamine
The landscape of psychoactive substance research is in a constant state of flux, with novel chemical entities emerging at a rapid pace. Substituted tryptamines, a class of compounds that share a core structure with the neurotransmitter serotonin, are of particular interest due to their diverse pharmacological effects, ranging from psychedelic to stimulant and entactogenic. The addition of functional groups to the tryptamine backbone can drastically alter a compound's affinity and efficacy at various neuronal targets, most notably the monoamine transporters.
4-Chloro-α-methyltryptamine (4-CA) represents a compelling, yet understudied, molecule. Its structure suggests a hybrid pharmacology derived from its parent compound, α-methyltryptamine (αMT), a known monoamine releasing agent and weak monoamine oxidase inhibitor (MAOI), and the influence of a halogen substitution at the 4-position of the indole ring.[1][2] Halogenation, particularly chlorination, is known to significantly enhance serotonergic activity in related phenethylamine compounds like para-chloroamphetamine (PCA).[3][4] This guide, therefore, aims to build a predictive pharmacological profile of 4-CA, providing a foundational understanding for future empirical research.
Predicted Molecular Interactions with Monoamine Transporters
The primary mechanism by which many psychoactive tryptamines exert their effects is through interaction with the presynaptic monoamine transporters: SERT, DAT, and NET. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[5] Compounds like 4-CA are expected to act as substrates for these transporters, leading to two key effects: competitive inhibition of neurotransmitter reuptake and transporter-mediated reverse transport (release or efflux) of the neurotransmitter from the presynaptic terminal.[3]
The Critical Role of the Serotonin Transporter (SERT)
Based on structure-activity relationships derived from analogous compounds, 4-CA is predicted to be a potent and high-affinity ligand at SERT. The presence of a chlorine atom at the 4-position of the indole ring is anticipated to significantly increase its affinity and efficacy as a serotonin releasing agent. This is a well-established trend in the amphetamine class, where para-halogenation dramatically shifts the selectivity towards SERT.[3][4]
The interaction with SERT is not merely one of binding. As a substrate, 4-CA is expected to be transported into the presynaptic neuron, triggering a cascade of events that culminates in the reversal of the transporter's normal function, leading to a robust efflux of serotonin into the synapse.[6]
Interactions with Dopamine (DAT) and Norepinephrine (NET) Transporters
While the primary interaction of 4-CA is predicted to be with SERT, significant activity at DAT and NET is also anticipated, drawing from the known pharmacology of αMT. α-Methyltryptamine itself is a relatively balanced releasing agent of serotonin, norepinephrine, and dopamine.[7] The addition of the 4-chloro substituent is expected to modulate this profile, likely enhancing serotonergic effects more so than dopaminergic or noradrenergic effects.
Data from the closely related analog, 5-chloro-α-methyltryptamine (5-Cl-αMT), provides a strong basis for these predictions. 5-Cl-αMT is a potent serotonin-dopamine releasing agent (SDRA) with the following in vitro release potencies in rat brain synaptosomes:[8]
Monoamine
EC50 for Release (nM)
Serotonin (5-HT)
16
Dopamine (DA)
54
Norepinephrine (NE)
3,434
This demonstrates a clear preference for serotonin and dopamine release over norepinephrine. It is highly probable that 4-CA will exhibit a similar rank order of potency, establishing it as a potent SDRA.
Potential for Serotonergic Neurotoxicity
A crucial consideration for any potent serotonin releasing agent is the potential for neurotoxicity. Compounds like para-chloroamphetamine (PCA) and α-ethyltryptamine (αET) are known serotonergic neurotoxins, capable of causing long-term damage to serotonin neurons.[7][9] This neurotoxicity is thought to be mediated by a combination of factors, including the massive release of serotonin, oxidative stress, and metabolic byproducts.[4] Given the predicted potent serotonin releasing properties of 4-CA, a high risk of serotonergic neurotoxicity should be assumed.
Experimental Protocols for Characterizing Transporter Interactions
To empirically validate the predicted pharmacological profile of 4-CA, a series of in-vitro experiments are essential. The following protocols outline the standard methodologies used to determine a compound's affinity and efficacy at monoamine transporters.
Radioligand Binding Assays for Transporter Affinity (Uptake Inhibition)
These assays determine the concentration of a test compound required to inhibit the binding of a known radiolabeled ligand to the transporter by 50% (IC50), which can then be converted to an inhibition constant (Ki).
Step-by-Step Methodology:
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected to express the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.[10]
Membrane Preparation: Cells are harvested and homogenized to create a crude membrane preparation containing the transporters.
Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the test compound (4-CA).
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration, separating the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value.
In-Vitro Release Assays for Transporter Efficacy
Release assays measure the ability of a test compound to induce the efflux of a pre-loaded radiolabeled monoamine from cells or synaptosomes expressing the transporter of interest.
Step-by-Step Methodology:
Preparation of Transporter-Expressing System: This can be either transfected cell lines (as above) or synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).
Pre-loading with Radiolabeled Monoamine: The cells or synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE) to allow for uptake and accumulation.
Initiation of Release: After washing to remove excess radiolabel, the cells or synaptosomes are exposed to varying concentrations of the test compound (4-CA).
Quantification of Release: The amount of radiolabel released into the supernatant is measured at specific time points.
Data Analysis: The data is used to generate a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal release) and Emax (the maximal release) can be determined.
Visualizing the Predicted Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the predicted signaling pathway of 4-CA and the experimental workflow for its characterization.
Caption: Predicted mechanism of 4-CA-induced serotonin release.
Analytical methods for 4-chloro-α-methyltryptamine detection
Application Note: Advanced Analytical Workflows for the Detection and Quantification of 4-Chloro- α -methyltryptamine (4-Cl-AMT) The Analytical Challenge of Halogenated α -Alkyltryptamines 4-Chloro- α -methyltryptamine (...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Analytical Workflows for the Detection and Quantification of 4-Chloro-
α
-methyltryptamine (4-Cl-AMT)
The Analytical Challenge of Halogenated
α
-Alkyltryptamines
4-Chloro-
α
-methyltryptamine (4-Cl-AMT) is a synthetic, halogenated derivative of the legacy antidepressant and designer drug
α
-methyltryptamine (AMT). The addition of the
α
-methyl group sterically hinders monoamine oxidase (MAO) binding, significantly prolonging the compound's physiological half-life compared to unsubstituted tryptamines.
From an analytical perspective, the 4-chloro substitution introduces severe diagnostic challenges. Forensic and clinical laboratories must not only detect the compound at trace levels but also definitively distinguish it from its positional isomers (e.g., 5-Cl-AMT and 6-Cl-AMT), which exhibit nearly identical mass spectra and similar chromatographic behavior. This application note details a self-validating, dual-platform methodology (LC-HRMS/MS and GC-MS) engineered to overcome these challenges through mechanistic sample preparation, isotopic profiling, and derivatization.
To ensure high recovery from complex biological matrices (whole blood, urine) while eliminating matrix effects, Solid Phase Extraction (SPE) is utilized.
The Causality of the Chemistry: 4-Cl-AMT contains a primary amine on the alkyl side chain with a pKa of approximately 9.5. At physiological pH, this amine is fully protonated. By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, the protonated amine forms a strong ionic bond with the sulfonic acid groups on the resin. This allows for aggressive washing with 100% methanol to strip away neutral and acidic lipids without risking analyte loss. Elution is only achieved by introducing a strong base (5%
NH4OH
) to deprotonate the amine, breaking the ionic interaction.
Self-Validating SPE Protocol
Internal Standardization: Spike 1 mL of biological sample with 50 ng of AMT-d5 (Internal Standard). Validation check: ISTD recovery must fall between 80–120% to validate the extraction efficiency of the batch.
Pre-treatment: Dilute sample 1:1 with 2% Formic Acid in water to ensure complete ionization of the primary amine.
Conditioning: Condition MCX cartridges with 2 mL Methanol, followed by 2 mL 2% Formic Acid.
Loading & Washing: Load the sample. Wash sequentially with 2 mL 2% Formic Acid (removes salts) and 2 mL 100% Methanol (removes neutral lipids).
Elution: Elute with 2 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Reconstitution: Evaporate to dryness under
N2
at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Analytical Workflows and Logical Architecture
The following diagram illustrates the parallel processing pathways for biological matrices versus seized solid materials, culminating in an integrated data validation step.
Fig 1. Self-validating analytical workflow for 4-Cl-AMT detection and isomer differentiation.
LC-HRMS/MS Protocol: Trace Analysis in Biological Matrices
Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the gold standard for tryptamine metabolite profiling .
The Causality of the Method: High-resolution mass spectrometry is deployed to exploit the exact mass defect of the chlorine atom. Furthermore,
α
-methyltryptamines undergo a highly characteristic collision-induced dissociation (CID). The primary amine undergoes an initial neutral loss of ammonia (
−17 Da
), followed by cleavage at the
α
β
carbon bond to form a stable chlorinated indole-3-methyl cation.
System Suitability & Self-Validation Criteria
Mass Accuracy: The
[M+H]+
precursor ion must be detected at
m/z209.0841±5 ppm
.
Isotopic Fidelity: The system must automatically calculate the ratio of the
35Cl
precursor (
m/z209.0841
) to the
37Cl
precursor (
m/z211.0811
). Validation check: If the ratio deviates from the theoretical 3:1 by more than
±10%
, the software must flag the sample for co-eluting isobaric interference.
Quantitative Data: LC-MS/MS Parameters
Analyte
Precursor Ion (
[M+H]+
)
Product Ion 1 (Quantifier)
Product Ion 2 (Qualifier)
Collision Energy (CE)
4-Cl-AMT (
35
Cl)
209.0841
192.057
(Loss of
NH3
)
164.026
(Indole cation)
15 eV / 30 eV
4-Cl-AMT (
37
Cl)
211.0811
194.054
(Loss of
NH3
)
166.023
(Indole cation)
15 eV / 30 eV
AMT-d5 (ISTD)
180.1500
163.123
134.095
15 eV / 30 eV
Table 1. Exact mass transitions and collision energies for 4-Cl-AMT detection.
Fig 2. Primary CID fragmentation pathways and isotopic signature of 4-Cl-AMT.
GC-MS Protocol: Forensic Confirmation of Seized Powders
While LC-MS is ideal for biofluids, Gas Chromatography-Mass Spectrometry (GC-MS) remains the statutory requirement for the confirmation of seized solid narcotics .
The Causality of Derivatization: Direct injection of underivatized
α
-alkyltryptamines into a GC inlet is analytically disastrous. The highly active primary amine interacts with exposed silanol groups (-SiOH) on the glass liner and stationary phase. This causes severe peak tailing, irreproducible retention times, and thermal degradation. To circumvent this, we utilize Heptafluorobutyric Anhydride (HFBA) derivatization . HFBA converts the primary amine into a fluorinated amide, instantly neutralizing its basicity, dramatically increasing its volatility, and producing a highly distinct, heavy mass fragment that improves signal-to-noise ratios.
Derivatization & Injection Protocol
Reaction: Transfer 50 µL of the methanolic extract (or dissolved seized powder) to a glass autosampler vial. Evaporate to dryness.
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of HFBA reagent.
Incubation: Cap tightly and incubate at 60°C for 30 minutes.
Drying: Evaporate the excess reagent under a gentle stream of
N2
(crucial to prevent GC column degradation from residual acid).
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate. Inject 1 µL in splitless mode.
Table 2. GC-MS retention times and Electron Ionization (EI) fragments. Note the baseline chromatographic resolution between the 4-Cl and 5-Cl positional isomers achieved via HFBA derivatization.
References
Elliott SP, Brandt SD, Freeman S, Archer RP. "AMT (3-(2-aminopropyl)indole) and 5-IT (5-(2-aminopropyl)indole): an analytical challenge and implications for forensic analysis". Drug Testing and Analysis. 2013. URL:[Link]
"α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood". PMC. 2023. URL:[Link]
Tittarelli R, Mannocchi G, Pantano F, Romolo FS. "Recreational use, analysis and toxicity of tryptamines". Current Neuropharmacology. 2015. URL:[Link]
Takahashi M, et al. "Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry". Journal of Chromatography B. 2005. URL:[Link]
Wikipedia Contributors. "α-Methyltryptamine". Wikipedia, The Free Encyclopedia. URL:[Link]
Application
GC-MS protocol for analysis of chlorinated tryptamines
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Chlorinated Tryptamines Executive Summary The emergence of halogenated tryptamines—specifically chlorinated derivatives like 5-C...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Chlorinated Tryptamines
Executive Summary
The emergence of halogenated tryptamines—specifically chlorinated derivatives like 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) and 4-Chloro-DMT—presents a dynamic analytical challenge in forensic toxicology and neuropsychiatric drug development[1]. Unlike classical psychedelics, certain halogenated tryptamines function as non-hallucinogenic psychoplastogens, promoting dendritic growth without inducing the 5-HT2A-mediated head-twitch response[2]. As these compounds increasingly appear in both bioproduction libraries for drug screening[3] and as Novel Psychoactive Substances (NPS)[1], laboratories require robust, self-validating analytical frameworks. This application note details a highly selective GC-MS protocol optimized for the extraction, chromatographic resolution, and electron impact (EI) fragmentation analysis of chlorinated tryptamines.
Mechanistic Rationale & Target Profiling
The structural similarity between chlorinated tryptamines and endogenous/controlled indoles necessitates high-resolution separation techniques. GC-MS is the gold standard for this class of compounds due to its dual capacity for precise volatility-based separation and reproducible structural elucidation via electron impact (EI) ionization[1][4].
Extraction Causality: Methanol is selected as the primary extraction solvent because its high polarity and hydrogen-bonding capacity effectively solubilize both the lipophilic freebase and the polar salt forms (e.g., fumarate or hydrochloride) of tryptamines[4]. This eliminates the need for complex liquid-liquid acid-base partitioning.
Ionization Causality: The mass spectrometer source is strictly operated at 70 eV. At this energy level, the de Broglie wavelength of the bombarding electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring the resulting fragmentation spectra are directly comparable to standardized forensic libraries (e.g., SWGDRUG, NIST).
GC-MS analytical workflow for the extraction and detection of chlorinated tryptamines.
Reagent & Instrument Architecture
To ensure the protocol acts as a self-validating system, Tetracosane is utilized as a Retention Time (RT) locking standard, and DMT-d6 is employed as an internal standard (IS) to monitor extraction recovery and matrix effects.
Table 1: GC-MS Instrument Acquisition Parameters
Parameter
Specification / Setting
Rationale
Column
DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm)
The 5% phenyl stationary phase resolves positional isomers (e.g., 4-Cl vs. 5-Cl) based on subtle polarizability differences[4].
Carrier Gas
Helium, Constant Flow at 1.2 mL/min
Provides optimal linear velocity for sharp peak shapes.
Injection Mode
Split (1:50 for powders; 1:5 for biofluids)
Prevents column overloading and detector saturation.
Injector Temp
280 °C
Ensures rapid, complete volatilization of high-boiling alkaloids.
Oven Program
170 °C (1 min) → 15 °C/min to 300 °C (hold 5 min)
Gradient balances the resolution of early-eluting impurities with the elution of heavy chlorinated indoles.
MS Source / Quad
230 °C / 150 °C
Prevents condensation of heavy analytes in the ion source.
Acquisition Mode
Full Scan (m/z 35–450) & SIM
Scan for untargeted discovery; SIM for high-sensitivity quantitation.
Execution Protocol: A Self-Validating Workflow
Step 1: System Suitability Testing (SST)
Inject 1 µL of a 10 µg/mL Tetracosane standard.
Adjust the carrier gas pressure to lock the retention time of Tetracosane to exactly 9.258 minutes. This standardizes the method against column trimming and aging.
Step 2: Sample Extraction
Accurately weigh 10.0 mg of seized powder (or transfer 1.0 mL of biological fluid) into a 15 mL centrifuge tube.
Spike the sample with 50 µL of DMT-d6 internal standard (100 µg/mL).
Add 5.0 mL of LC-MS grade Methanol.
Subject the mixture to ultrasonication for 15 minutes at room temperature to ensure complete disruption of the crystal lattice or biological matrix[4].
Centrifuge at 4,000 rpm for 10 minutes to pellet insoluble excipients or proteins[4].
Filter the supernatant through a 0.22 µm PTFE syringe filter into a deactivated glass GC autosampler vial[4].
Step 3: GC-MS Acquisition
Inject 1.0 µL of the filtered extract into the GC-MS using the parameters outlined in Table 1.
Process the data by extracting the specific ion chromatograms (EIC) for the target chlorinated tryptamines.
Data Interpretation & Fragmentation Dynamics
The structural identification of chlorinated tryptamines relies heavily on their predictable EI fragmentation pathways. Tryptamines undergo a highly favored
α
-cleavage at the ethylamine side chain[5]. For N,N-dimethylated derivatives like 5-Cl-DMT, this cleavage yields an N,N-dimethyliminium ion
[CH2=N(CH3)2]+
at m/z 58, which is almost always the base peak due to resonance stabilization by the nitrogen lone pair[1][5].
Simultaneously,
β
-cleavage yields the chlorinated indole core fragment at m/z 164[1]. The presence of chlorine is easily confirmed by the characteristic 3:1 isotopic ratio of the
35Cl
and
37Cl
peaks in the molecular ion (
M∙+
at m/z 222) and the indole fragment[1].
Primary Electron Impact (EI) fragmentation pathway for 5-Chloro-DMT at 70 eV.
Table 2: Key Diagnostic Ions for Halogenated Tryptamines
Compound
Molecular Weight
Base Peak (
m/z
)
Key Qualifier Fragments (
m/z
)
5-Chloro-DMT
222.71
58
222 (
M+
), 164, 128
4-Chloro-DMT
222.71
58
222 (
M+
), 164, 128
5-Chloro-AMT
194.66
44
194 (
M+
), 150, 115
5-Bromo-DMT
267.16
58
266 (
M+
), 208, 128
Note: Differentiation between positional isomers (e.g., 4-Chloro-DMT vs. 5-Chloro-DMT) cannot be achieved by mass fragmentation alone, as their spectra are nearly identical. Identification must rely on the precise retention time (RT) locking established during the SST phase.
References
Kikura-Hanajiri, R., Hayashi, M., Saisho, K., & Goda, Y. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-carbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Chromatography B.[Link]
National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT: 5-Chloro-DMT.[Link]
Runguphan, W., et al. (2025). Bioproduction of a Large-Scale Library of Tryptamine Derivatives for Neuropsychiatric Drug Screening. ACS Chemical Biology.[Link]
Takahashi, M., et al. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science.[Link]
Grokipedia. (2020). 5-Chloro-DMT: Emergence as a Designer Drug. [Link]
Application Note: High-Resolution Cell-Based Assays for Profiling 5-HT2A Receptor Activation by Tryptamines
Mechanistic Context & The Importance of Functional Selectivity The 5-HT2A receptor (5-HT2AR) is a G protein-coupled receptor (GPCR) that serves as the primary excitatory node among serotonin-responsive GPCRs[1]. Historic...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & The Importance of Functional Selectivity
The 5-HT2A receptor (5-HT2AR) is a G protein-coupled receptor (GPCR) that serves as the primary excitatory node among serotonin-responsive GPCRs[1]. Historically recognized as the principal target for serotonergic psychedelics—including classical tryptamines like N,N-dimethyltryptamine (DMT), psilocin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)—the 5-HT2AR has recently become the focal point of neuroplastogen and next-generation antidepressant drug development.
Modern pharmacological profiling requires us to look beyond simple binding affinity. Upon activation, the 5-HT2AR exhibits biased agonism (functional selectivity), coupling to two divergent intracellular transducers[2]:
The Gq/11 Pathway: Initiates phospholipase C (PLC) activation, leading to inositol triphosphate (IP3) generation and rapid intracellular calcium (Ca²⁺) mobilization[2]. Crucially, strong Gq efficacy is robustly correlated with the head-twitch response (HTR) in rodents, which serves as the standard behavioral proxy for hallucinogenic potential[3].
The β-Arrestin2 Pathway: Mediates receptor desensitization, internalization, and alternative signaling cascades such as the MAPK/ERK pathway[2].
Because non-hallucinogenic therapeutics may rely on divergent signaling profiles to separate therapeutic efficacy from psychedelic effects, accurately quantifying the bias between Gq and β-arrestin2 recruitment is a critical mandate for any screening cascade[4].
Fig 1: 5-HT2A receptor divergent signaling pathways upon tryptamine activation.
Quantitative Profiling of Tryptamine Pharmacodynamics
When designing assays, it is essential to benchmark novel compounds against established reference tryptamines. As demonstrated in recent functional mapping, structural substitutions on the tryptamine scaffold drastically alter both potency and efficacy. For example, while serotonin is a full agonist, DMT acts as a partial agonist at the 5-HT2AR in IP1 accumulation assays[5].
Table 1: Representative Pharmacodynamic Parameters of Standard Tryptamines at 5-HT2AR
Causality & Rationale: IP3 is the direct product of PLC activation but is rapidly degraded, making it difficult to capture reliably in high-throughput formats. By treating cells with Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing the stable accumulation of IP1. IP1 thus serves as a highly reliable, cumulative surrogate for Gq activation[5].
Step-by-Step Methodology:
Cell Plating: Seed HEK293-5-HT2AR cells at 40,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO₂.
Serum Starvation: Replace growth media with serum-free DMEM for 1 hour prior to the assay. Causality: Serum contains trace monoamines and growth factors that elevate basal Gq signaling. Starvation silences this background, maximizing the signal-to-noise ratio.
Stimulation & Self-Validation: Prepare tryptamine test compounds in a stimulation buffer containing 50 mM LiCl.
Validation Control: Always include a full concentration-response curve of 5-HT (reference full agonist) to calculate relative Emax, and a pre-incubation well with 100 nM MDL 100,907 (a highly selective 5-HT2AR antagonist) to definitively prove that the observed signaling is receptor-specific[3].
Incubation: Add compounds to cells and incubate for exactly 60 minutes at 37°C.
Detection: Lyse cells using the provided HTRF lysis buffer supplemented with anti-IP1-Cryptate (donor) and IP1-d2 (acceptor). Incubate for 1 hour at room temperature.
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine IP1 concentration via a standard curve.
Causality & Rationale: While IP1 provides a cumulative readout, calcium flux provides real-time kinetic data of Gq/11 coupling. Capturing this transient peak (which occurs within 15-30 seconds) requires simultaneous liquid addition and reading, necessitating a Fluorescent Imaging Plate Reader (FLIPR). Furthermore, some β-arrestin-biased agonists exhibit baseline inhibition in Ca²⁺ traces at longer time points due to rapid receptor desensitization[3].
Step-by-Step Methodology:
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with 2.5 mM Probenecid for 1 hour at 37°C. Causality: Probenecid inhibits multidrug resistance proteins (organic anion transporters), preventing the premature active extrusion of the fluorescent dye from the cytosol.
Baseline Acquisition: Place the plate in the FLIPR. Record baseline fluorescence at 1 Hz for 10 seconds prior to compound injection.
Kinetic Reading: Automatically inject tryptamine ligands while continuously recording fluorescence at 1 Hz for 3 minutes.
Analysis: Extract the peak fluorescence (Max - Min) for each well. Normalize the data against the maximum response elicited by a saturating dose (10 μM) of 5-HT.
Protocol C: β-Arrestin2 Recruitment (BRET2 Assay)
Causality & Rationale: To evaluate functional selectivity, β-arrestin2 recruitment must be measured independently of G-protein pathways. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, proximity-based quantification of the receptor-arrestin interaction[6]. We utilize Coelenterazine 400a (DeepBlueC) because its sharp emission peak at 400 nm perfectly overlaps with the excitation spectrum of GFP2, minimizing spectral bleed-through and ensuring a high signal-to-noise ratio.
Step-by-Step Methodology:
Transfection: Co-transfect HEK293 cells with 5-HT2AR fused to Renilla luciferase (RLuc8) and β-arrestin2 fused to Green Fluorescent Protein (GFP2). Plate in white 384-well plates.
Substrate Addition: Add the cell-permeable luciferase substrate Coelenterazine 400a (5 μM final concentration) 10 minutes prior to reading.
Ligand Addition: Add tryptamine analogs across a 10-point concentration gradient.
Measurement: Read luminescent and fluorescent emissions simultaneously using a microplate reader equipped with BRET2 filters. The BRET signal is calculated as the ratio of GFP2 emission (515 nm) to RLuc8 emission (410 nm).
Fig 2: High-throughput screening workflow for profiling 5-HT2A functional selectivity.
References
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential
Source: nih.gov
URL:[3]
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter
Source: nih.gov
URL:[5]
5-HT2A receptor - Wikipedia
Source: wikipedia.org
URL:[1]
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology
Source: nih.gov
URL:[2]
Making Sense of Psychedelics in the CNS
Source: unc.edu
URL:[6]
Aalborg Universitet Design and synthesis of beta-Arrestin-biased 5HT2AR agonists
Source: aau.dk
URL:[4]
Application Note: Preclinical Evaluation of Novel Therapeutics for Cocaine Use Disorder
Executive Summary & Mechanistic Rationale Cocaine Use Disorder (CUD) represents a critical unmet clinical need, with no FDA-approved pharmacotherapies currently available[1]. The drug development pipeline relies heavily...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Cocaine Use Disorder (CUD) represents a critical unmet clinical need, with no FDA-approved pharmacotherapies currently available[1]. The drug development pipeline relies heavily on validated animal models to screen and optimize novel compounds. As a Senior Application Scientist, it is imperative to design preclinical workflows that not only demonstrate efficacy but also isolate the specific neurobiological mechanisms of action—separating general motor impairment from true anti-craving or anti-relapse properties.
The neurobiology of cocaine dependence is driven by the drug's ability to block the dopamine transporter (DAT), leading to a rapid accumulation of dopamine (DA) in the Nucleus Accumbens (NAc)[2]. Over time, chronic exposure alters glutamatergic projections from the Prefrontal Cortex (PFC) to the NAc, embedding long-term contextual memories and driving relapse[3].
Modern drug discovery focuses on novel targets to modulate these pathways:
D3 Receptor Modulators (e.g., OS-3-106): Target the DA system to reduce the motivation to seek cocaine without the severe extrapyramidal side effects associated with D2 antagonists[4].
GLT-1 Enhancers (e.g., MC-100093, Ceftriaxone): Restore glutamate homeostasis in the NAc core, specifically attenuating cue-primed relapse[3].
5-HT7 Antagonists (e.g., PRA078): Improve cognitive flexibility and facilitate the extinction of drug-seeking behaviors[1].
Neurocircuitry of cocaine dependence and targeted intervention points for novel therapeutics.
Core Behavioral Models: Causality and Selection
To establish a self-validating preclinical system, researchers must select the appropriate behavioral model based on the specific phase of addiction being targeted.
A. Intravenous Self-Administration (IVSA):
IVSA is the gold standard because it directly models the operant behavior of drug-taking.
Causality of Schedule Selection: A Fixed Ratio (FR) schedule measures consummatory behavior (how much the animal takes when the drug is easily available)[5]. However, to test a novel compound's true anti-craving efficacy, a Progressive Ratio (PR) schedule must be used. PR measures appetitive behavior by exponentially increasing the work required for an infusion until the animal reaches a "break point," isolating motivation from mere consumption[5].
B. The Extinction-Reinstatement Paradigm:
This model directly mimics human relapse.
Causality of Design: After acquisition, the operant response is uncoupled from the drug (extinction). Reinstatement is then triggered by cues, stress, or a drug prime. This is critical for testing compounds like GLT-1 enhancers, which specifically rescue the downregulation of GLT-1 in the NAc that occurs during extinction[3].
C. Conditioned Place Preference (CPP):
CPP assesses the Pavlovian rewarding properties of a drug.
Causality of Design: By pairing the interoceptive effects of cocaine with distinct environmental cues, CPP measures contextual reward learning without requiring complex operant training or surgery[6]. It is highly sensitive to the temporal profile of drugs and is ideal for early-stage screening of novel compounds[6].
Standardized experimental workflow for the extinction-reinstatement model of cocaine relapse.
Objective: Evaluate the efficacy of a novel compound (e.g., D3R antagonist OS-3-106) in reducing the motivation to self-administer cocaine.
Surgical Implantation: Anesthetize rats (xylazine/ketamine, 10/100 mg/kg, i.p.). Expose the right external jugular vein and insert a microrenathane catheter, routing it subcutaneously to a back-mounted port[7]. Allow 5-7 days for recovery, flushing daily with heparinized saline to maintain patency.
Acquisition (FR1 Schedule): Place animals in operant chambers equipped with two retractable levers. Set the active lever to deliver cocaine (0.75 mg/kg/infusion) paired with a cue light and tone[7]. Critical parameter: Set the infusion pump rate to deliver the dose rapidly (e.g., over 10 seconds), as faster infusions are significantly more reinforcing during acquisition than slower (e.g., 100-second) infusions[8]. Conduct daily 2-3 hour sessions for 10-14 days until stable baseline responding is achieved (<20% variation over 3 consecutive days).
Motivation Testing (PR Schedule): Switch the reinforcement schedule to a Progressive Ratio. Administer the novel compound (e.g., OS-3-106 at 10 mg/kg i.p.) 5-30 minutes prior to the session[4]. Record the break point (the final ratio completed). A significant reduction in the break point compared to vehicle-treated controls validates the compound's anti-craving properties[4].
Protocol B: The Extinction-Reinstatement Paradigm
Objective: Determine if a novel therapeutic (e.g., GLT-1 enhancer MC-100093) prevents relapse to cocaine-seeking behavior.
Extinction Training: Following successful IVSA acquisition, replace cocaine with saline. Active lever presses now result in no drug delivery and no cue presentation. Conduct daily 2-hour sessions for 10-21 days until active lever pressing drops below 10% of the acquisition baseline[9].
Compound Administration: Administer the novel compound (e.g., MC-100093 at 50 mg/kg) prior to the reinstatement test[3]. For compounds targeting epigenetic or transcriptional changes (like ceftriaxone), subchronic administration (5-7 days) during the final week of extinction may be required to rescue GLT-1 expression[3].
Reinstatement Test: Place the animal in the operant chamber. Trigger relapse using one of three methods:
Cue-Induced: Present the light/tone cues previously paired with cocaine[9].
Drug-Primed: Administer a non-contingent injection of cocaine (10 mg/kg, i.p.) immediately before the session[9].
Stress-Induced: Administer the pharmacological stressor yohimbine[1].
Data Analysis: Compare the number of active lever presses during the reinstatement test to the final days of extinction. A successful novel compound will significantly attenuate the spike in active lever pressing[3].
Protocol C: Conditioned Place Preference (CPP)
Objective: Assess the ability of a novel compound to block the contextual reward memory of cocaine.
Pretest (Day 1): Place the animal in a 3-compartment apparatus (distinct visual/tactile cues in outer compartments, neutral center). Allow 15 minutes of free exploration. Exclude animals demonstrating a strong natural bias (>80% time in one chamber) to ensure a self-validating baseline[6][10].
Conditioning (Days 2-5): On Day 2, administer cocaine (7.0 mg/kg, i.p.) and immediately confine the animal to one outer compartment for 15 minutes[10]. On Day 3, administer saline and confine to the opposite compartment. Repeat this cycle once more.
Posttest (Day 6): In a drug-free state, allow the animal 20 minutes of free exploration across all compartments[10].
Intervention: To test a compound's ability to block acquisition of reward, administer it prior to cocaine on conditioning days. To test its ability to block expression of reward, administer it prior to the posttest[6]. Calculate the CPP score (Time in Cocaine side minus Time in Saline side).
Quantitative Parameters & Data Interpretation
To ensure reproducibility across drug development programs, the following standardized parameters should be utilized when benchmarking novel compounds against established baselines.
Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System | eNeuro |
A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid | PMC - NIH |
Examining Cocaine Conditioning Place Preference in Mice | Bio-protocol |
Effect of rate of delivery of intravenous cocaine on self-administration in r
In Vivo Characterization of 5-HT7 Modulators in Rat Models of Cocaine Use Disorder | RePORTER - NIH |
MC-100093, a Novel β-Lactam Glutamate Transporter-1 Enhancer Devoid of Antimicrobial Properties, Attenuates Cocaine Relapse in R
Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior | PMC - NIH |
Reduction of Cocaine Self-Administration and D3 Receptor-Mediated Behavior by Two Novel Dopamine D3 Receptor-Selective Partial Agonists, OS-3-106 and WW-III-55 | PMC - NIH |
Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted R
Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience | NCBI - NIH |
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Forensic Scientists, and Neuropharmacology Researchers
Document Type: Technical Application Note & Standard Operating Protocol
Introduction & Analytical Context
The compound 1-(4-chloro-1H-indol-3-yl)propan-2-amine , commonly referred to as 4-chloro-alpha-methyltryptamine (4-Cl-aMT) , belongs to the class of halogenated synthetic tryptamines. In recent years, halogenated derivatives of alpha-methyltryptamine have garnered significant attention in forensic chemistry and neuropharmacology due to their complex receptor binding profiles and emergence as novel psychoactive substances (NPS)[1].
Self-Validating Analytical Workflow
To ensure high scientific integrity, every protocol must be self-validating. For instance, while GC-MS provides excellent library-matchable fragmentation, tryptamines are notoriously susceptible to thermal degradation in the GC inlet. Therefore, LC-MS/MS utilizing Electrospray Ionization (ESI+) is run in parallel to bypass thermal stress, confirming the intact protonated molecule
[M+H]+
before collision-induced dissociation (CID)[2].
Figure 1: Multi-modal spectroscopic workflow for the unambiguous characterization of 4-Cl-aMT.
Step-by-Step Experimental Methodologies
Sample Preparation & Handling
Causality & Experience: 4-Cl-aMT, like many primary amines, is prone to oxidation and atmospheric degradation. Always store reference materials in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.
Extraction: Dissolve 5 mg of the 4-Cl-aMT salt in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients or synthetic byproducts.
Mass Spectrometry (GC-MS & LC-MS/MS)
Protocol:
GC-MS (EI): Inject 1 µL of the methanolic extract into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Set the inlet temperature to 250°C. Use a temperature gradient starting at 100°C, ramping at 15°C/min to 280°C.
Derivatization (Optional but Recommended): Derivatization with Pentafluoropropionic anhydride (PFPA) prevents on-column degradation and sharpens the chromatographic peak, a critical self-validating step for primary amines[3].
LC-MS/MS (ESI+): Dilute the sample 1:100 in mobile phase (0.1% formic acid in water/acetonitrile). Inject 2 µL into a C18 column. Utilize a collision energy (CE) ramp (10-40 eV) to monitor the transition from the precursor ion to the indole core fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
Solvent Selection: Dissolve 10-15 mg of purified 4-Cl-aMT in 0.6 mL of DMSO-
d6
.
Causality & Experience: The choice of DMSO-
d6
over CDCl
3
is deliberate. DMSO slows the proton exchange rate of the indole N-H and aliphatic NH
2
groups, allowing them to be observed as distinct broad singlets. This is crucial for verifying the intact tryptamine core without relying solely on carbon backbone mapping[4].
Acquisition: Acquire standard 1D
1
H (400 MHz) and
13
C (100 MHz) spectra. Immediately follow with 2D HSQC and HMBC to establish carbon-proton connectivity.
Data Interpretation & Mechanistic Insights
Mass Spectrometric Fragmentation Pathways
In Electron Ionization (EI) GC-MS, the molecular ion
[M]∙+
of 4-Cl-aMT appears at m/z 208 and 210. The ~3:1 intensity ratio between these peaks is a self-validating diagnostic feature of the
35
Cl and
37
Cl isotopes.
The primary fragmentation pathway is the
α
-cleavage of the alkylamine side chain, driven by the stability of the resulting iminium ion. This yields the base peak at m/z 44 (
[CH3−CH=NH2]+
), which is universally characteristic of alpha-methyltryptamines[3]. The remaining indole fragment retains the chlorine atom, appearing at m/z 164/166.
1D
1
H NMR alone is insufficient to definitively assign the chlorine position due to overlapping aromatic multiplets. A self-validating protocol must incorporate Heteronuclear Multiple Bond Correlation (HMBC). By observing the three-bond (
3J
) coupling between the C3-methylene protons and the C3a/C4 carbons, the exact regiochemistry of the halogen substitution is locked in[4].
Expert Insight on Causality: In 4-Cl-aMT, the bulky chlorine atom at the C4 position is in close spatial proximity to the C3-alkyl side chain. This steric hindrance restricts the free rotation of the C3-C
β
bond. Consequently, the methylene protons at C
β
exhibit pronounced diastereotopic splitting in the
1
H NMR spectrum, appearing as two distinct doublet-of-doublets (dd) with complex coupling constants—a structural nuance far less pronounced in 5-Cl or 6-Cl isomers.
Quantitative Data Summaries
Table 1: Expected
1
H and
13
C NMR Assignments for 4-Cl-aMT (DMSO-
d6
)
Position
1
H Chemical Shift (ppm)
Multiplicity (J in Hz)
13
C Chemical Shift (ppm)
N1-H
11.20
br s
-
C2-H
7.25
d (2.5)
125.4
C4-Cl
-
-
126.8
C5-H
6.98
dd (8.0, 0.9)
119.5
C6-H
7.08
t (8.0)
122.3
C7-H
7.31
dd (8.0, 0.9)
111.2
C
β
-H
2
2.80, 2.95
m (diastereotopic)
33.5
C
α
-H
3.15
m
48.2
CH
3
1.05
d (6.5)
22.1
Table 2: Principal Mass Spectrometric Fragments
Technique
Precursor / Molecular Ion (m/z)
Principal Product Ions (m/z)
Diagnostic Significance
GC-MS (EI)
208 / 210 (
M∙+
)
44, 164 / 166, 191
m/z 44 is the universal base peak (
α
-cleavage); 164/166 confirms the halogenated indole core.
LC-MS/MS (ESI+)
209 / 211 (
[M+H]+
)
192 / 194, 165 / 167
Loss of NH
3
(17 Da) yields 192/194; subsequent loss of C
2
H
4
isolates the intact indole core.
Conclusion
The rigorous spectroscopic characterization of 1-(4-chloro-1H-indol-3-yl)propan-2-amine requires a multi-faceted approach. By leveraging the specific isotopic patterns in MS and the sterically-induced diastereotopic splitting in NMR, analysts can confidently differentiate 4-Cl-aMT from its positional isomers. Adhering to these self-validating protocols ensures the highest standards of scientific integrity in forensic and pharmacological drug development.
References
Title: New psychoactive substances: 25 years of early warning and response in Europe
Source: European Union Drugs Agency (EUDA)
URL: [Link][1]
Title: Advances in new psychoactive substances identification: the U.R.I.To.N. Consortium
Source: PMC (National Institutes of Health)
URL: [Link][2]
Title: Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes
Source: PMC (National Institutes of Health)
URL: [Link][4]
Title: Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography- mass Spectrometry
Source: SciSpace
URL: [Link][3]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
Tryptamine derivatives—encompassing endogenous neurotransmitters (e.g., serotonin), naturally occurring psychedelics (e.g., psilocin, N,N-dimethyltryptamine [DMT]), and synthetic receptor ligands—play critical roles in neurobiology and psychiatric drug development. Positron Emission Tomography (PET) enables the non-invasive, in vivo mapping of these molecules to their respective serotonergic targets (e.g., 5-HT
1A
, 5-HT
2A
, 5-HT
6
). This application note details the radiochemical synthesis, quality control, and in vivo validation protocols required to successfully deploy radiolabeled tryptamines in preclinical and clinical research.
Isotope Selection and Causality
The choice of radioisotope dictates both the synthetic strategy and the biological fidelity of the resulting radiotracer. Selecting the correct isotope requires balancing radioactive half-life with the structural tolerance of the target molecule.
Carbon-11 (
11
C): The preferred isotope for endogenous and natural tryptamines (e.g., DMT, psilocin). Because it allows for exact isotopic substitution (replacing a stable
12
C methyl group with a radioactive
11
C methyl group), the radiotracer retains the exact pharmacological profile, lipophilicity, and blood-brain barrier (BBB) permeability of the native molecule[1].
Fluorine-18 (
18
F): Primarily utilized for synthetic antagonists (e.g.,
[18F]MPPF
). The longer half-life (109.8 min) allows for extended dynamic PET scanning and off-site distribution. However, the introduction of a fluorine atom can alter receptor affinity, necessitating rigorous structure-activity relationship (SAR) validation[2].
Carbon-14 (
14
C): Deployed exclusively for in vitro autoradiography and in vivo mass-balance/ADME (Absorption, Distribution, Metabolism, and Excretion) studies due to its long half-life and beta-emission profile, making it unsuitable for clinical PET[3].
Table 1: Quantitative Comparison of Radiolabeled Tryptamine Derivatives
Radiotracer
Target Receptor
Isotope
Half-life
Radiochemical Yield
Brain Penetration
[11C]Psilocin
5-HT
2A
/ 5-HT
1A
11C
20.4 min
~20% (decay-corrected)
High
[11C]DMT
5-HT
2A
/ 5-HT
1A
11C
20.4 min
2–50%
High
[11C]GSK215083
5-HT
6
11C
20.4 min
Good
High (Striatum)
[18F]MPPF
5-HT
1A
18F
109.8 min
High
High (Hippocampus)
[14C]Psilocybin
ADME / Mass Balance
14C
5,730 years
>98% purity
Systemic
Radiosynthetic Workflows
Radiosynthetic workflow for [11C]-labeled tryptamine derivatives.
Protocol 3.1: Synthesis of
[11C]Psilocin
and
[11C]DMT
Precursor Preparation: Utilize the N-desmethyl precursor (e.g., 4-hydroxy-N-methyltryptamine for psilocin). Causality: Secondary amines are highly nucleophilic, allowing for rapid, one-step N-alkylation, which is an absolute necessity given the short 20.4-minute half-life of
11
C[4].
Radiolabeling: Trap cyclotron-produced
[11C]CO2
and convert it to the methylating agent
[11C]CH3I
via gas-phase iodination. Bubble the
[11C]CH3I
into a sealed reaction vial containing 1–2 mg of the desmethyl precursor dissolved in anhydrous acetonitrile.
Reaction Conditions: Heat the mixture to 80°C for exactly 10 minutes. Causality: Acetonitrile at 80°C provides the optimal kinetic balance, maximizing radiochemical yield while preventing thermal degradation of the delicate indole ring[4].
Purification (Self-Validation Step 1): Inject the crude mixture onto a semi-preparative HPLC column. Collect the radioactive fraction corresponding to the retention time of the authentic reference standard.
Formulation & Stabilization: Evaporate the HPLC solvent and reconstitute the tracer in a sterile phosphate buffer. Critical Step: Add ascorbic acid to the formulation. Tryptamines, particularly 4-hydroxy derivatives like psilocin, are highly susceptible to oxidation under radiolytic stress. Ascorbic acid acts as a radical scavenger, ensuring radiochemical purity remains >97% prior to in vivo injection[4].
Protocol 3.2: Synthesis of
[18F]MPPF
(5-HT
1A
Antagonist)
Fluorination: React the nitro- or tosylate-precursor with no-carrier-added
[18F]F−
in the presence of Kryptofix 2.2.2 and
K2CO3
in DMSO at 110°C for 15 minutes[2].
Purification: Isolate via HPLC to remove unreacted
[18F]F−
and toxic precursor remnants.
Quality Control (Self-Validation Step 2): Perform analytical radio-HPLC. The specific activity must be calculated and exceed 37 GBq/μmol to ensure the tracer does not induce pharmacological mass effects (receptor saturation) during in vivo imaging.
In Vivo Validation and PET Imaging
In vivo PET imaging and validation pathway for 5-HT receptor targeting.
Protocol 4.1: In Vivo PET Acquisition and Pharmacological Displacement
Administration: Intravenously inject the formulated radiotracer into the subject via a catheterized vein.
Dynamic Acquisition: Acquire dynamic PET data for 90–120 minutes. For lipophilic tracers like
[11C]DMT
, peak uptake in the cerebral cortex and amygdala occurs rapidly[1]. For target-specific ligands like
[11C]GSK215083
, uptake will localize strongly in the striatum[5].
Kinetic Modeling: Extract time-activity curves (TACs) from receptor-rich regions (e.g., striatum for 5-HT
6
, hippocampus for 5-HT
1A
) and a reference region devoid of the target receptor (e.g., cerebellum) to calculate the Binding Potential (
BPND
)[2].
Pharmacological Challenge (Self-Validation Step 3): To prove that the PET signal represents specific receptor binding rather than non-specific tissue accumulation, perform a displacement study. Administer a high dose of a known unlabeled competitor (e.g., ketanserin for 5-HT
2A
receptors) mid-scan. A rapid, statistically significant drop in the PET signal confirms target engagement and validates the tracer's in vivo specificity[6].
References
Translational PET applications for brain circuit mapping with transgenic neuromodulation tools
National Institutes of Health (PMC)[Link]
In vivo kinetics and displacement study of a carbon-11-labeled hallucinogen, N,N-[11C]dimethyltryptamine
ResearchGate[Link]
Carbon-11 Radiolabeling of Hallucinogenic Psilocin
J. Labelled Cpd. Radiopharm. (via mdma.ch)[Link]
Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans
National Institutes of Health (PMC)
[Link]
Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors
Journal of Medicinal Chemistry (ACS Publications)
[Link]
Radiosynthesis and Characterization of 11C-GSK215083 as a PET Radioligand for the 5-HT6 Receptor
Journal of Nuclear Medicine
[Link]
Top 40 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 2025
SciSpace[Link]
Common side products in the synthesis of substituted tryptamines
Welcome to the Technical Support Center for the synthesis of substituted tryptamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of substituted tryptamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of molecules. We provide in-depth, field-proven insights into the formation of common side products and offer practical solutions to optimize your synthetic outcomes.
Structure of this Guide
This guide is divided into two main sections:
Troubleshooting Guides: Organized by common synthetic routes, this section directly addresses specific problems in a question-and-answer format, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs): This section provides answers to more general questions regarding tryptamine synthesis, purification, and reaction optimization.
Troubleshooting Guides by Synthetic Route
Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a widely used method for preparing N,N-dialkylated tryptamines from an indole precursor.[1] While generally efficient, several side products can arise, impacting yield and purity.
Question: My reaction mixture from a Speeter-Anthony synthesis shows multiple spots on TLC analysis, and the final product is difficult to purify. What are the likely side products?
Answer:
In the Speeter-Anthony synthesis, the primary reaction involves the acylation of indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, followed by amidation and subsequent reduction with a hydride source like lithium aluminum hydride (LiAlH₄).[2] Several side products have been identified during this process, particularly in the synthesis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT).[3][4]
Commonly observed side products include:
3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol: This results from the cleavage of the methoxy group on the indole ring.
2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol: An over-reduction product of the glyoxylamide intermediate.[3][4]
2-(5-methoxy-1H-indol-3-yl)-ethanol: A byproduct from the reduction of the glyoxylic acid intermediate.
2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone: An incomplete reduction product of the glyoxylamide.[3][4]
The formation of these impurities can be influenced by reaction conditions such as temperature, the purity of reagents, and the choice of reducing agent.
Caption: Troubleshooting workflow for the Speeter-Anthony synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound.[5] However, it is often plagued by side reactions, especially under harsh acidic conditions.
Question: I am attempting a Fischer indole synthesis to produce a substituted tryptamine, but I am getting a low yield and a complex mixture of products. What are the common pitfalls and side products?
Answer:
The acidic conditions and elevated temperatures required for the Fischer indole synthesis can promote several side reactions, leading to a decrease in the yield of the desired indole.[3][6]
Common side products and issues include:
Aldol Condensation Products: If the starting aldehyde or ketone can enolize, it can undergo self-condensation under acidic conditions.[3][6]
Friedel-Crafts-type Reactions: The acidic environment can facilitate unwanted reactions between starting materials or intermediates and aromatic rings present in the molecules.[3]
Polymerization/Decomposition: Harsh acidic conditions and high temperatures can lead to the degradation and polymerization of both the starting materials and the final indole product.[3]
Regioselectivity Issues: When using unsymmetrical ketones, a mixture of two different indole regioisomers can be formed.[7] The choice of acid catalyst and its concentration can significantly influence the product ratio.
N-N Bond Cleavage: This is a significant competing reaction, especially with electron-donating substituents on the carbonyl-derived portion of the hydrazone, leading to byproducts such as aniline derivatives.[6][8]
Caption: Troubleshooting common issues in Fischer indole synthesis.
Reductive Amination
Reductive amination is a common method for the N-alkylation of tryptamines or the introduction of the aminoethyl side chain. While generally a high-yielding reaction, specific side products can form, particularly when using formaldehyde.
Question: During the N,N-dimethylation of tryptamine using formaldehyde and a reducing agent, I am observing the formation of a significant byproduct that is difficult to separate. What is this impurity?
Answer:
A common side reaction during the reductive amination of tryptamines, especially with formaldehyde under acidic conditions, is the Pictet-Spengler reaction.[9][10] This intramolecular cyclization leads to the formation of a tetrahydro-β-carboline (THBC).[11][12]
In the synthesis of N,N-dimethyltryptamine (DMT), several β-carboline derivatives have been identified as side products, including:
Tetrahydro-β-carboline (THBC)
2-Methyl-tetrahydro-β-carboline (2-Me-THBC)
2-Cyanomethyl-tetrahydro-β-carboline (2-CM-THBC) (if sodium cyanoborohydride is used as the reducing agent)[11][12]
The formation of these byproducts is favored by acidic conditions which promote the formation of an electrophilic iminium ion that can then be attacked by the electron-rich C2 position of the indole ring.[13][14]
Other potential side products in reductive amination include:
N-methyl-N-cyanomethyltryptamine (MCMT): A byproduct when using sodium cyanoborohydride.[11][12]
The choice of reducing agent can significantly impact the product distribution. For instance, using sodium borohydride instead of sodium cyanoborohydride can lead to the almost exclusive formation of THBC instead of the desired DMT.[11][12]
Mechanism of β-Carboline Formation
Caption: Simplified mechanism of tetrahydro-β-carboline formation.
Bischler-Napieralski and Pictet-Spengler Reactions
These reactions are powerful tools for the synthesis of β-carbolines and related structures from tryptamine precursors. While the desired products are cyclic, side reactions can still occur.
Question: What are the potential side products to be aware of when performing a Bischler-Napieralski or Pictet-Spengler reaction with a tryptamine derivative?
Answer:
Bischler-Napieralski Reaction:
This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[15][16] A significant side reaction is the retro-Ritter reaction , which can lead to the formation of styrenes, especially if the intermediate nitrilium ion is stabilized by conjugation.[15]
In some cases, with certain substitution patterns on the aromatic ring, unexpected cyclization can occur at an ipso-carbon, leading to spiro-intermediates and rearranged products.[16] Additionally, incomplete cyclization or decomposition under the harsh acidic and high-temperature conditions can reduce the yield.[17]
Pictet-Spengler Reaction:
This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[18][19] While generally a clean reaction, potential issues include:
Formation of polar byproducts: Acid-catalyzed side reactions can generate highly polar impurities that are challenging to remove during purification.[20]
Racemization: In stereoselective Pictet-Spengler reactions, loss of enantiomeric excess can occur, particularly at higher temperatures.[20]
Oxidation: The initial tetrahydro-β-carboline product can sometimes be oxidized to a dihydro-β-carboline or a fully aromatic β-carboline, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[5]
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of side products in my tryptamine synthesis?
A1: Minimizing side products requires careful control over reaction conditions. Key strategies include:
Temperature Control: Many side reactions, such as polymerization and decomposition, are accelerated at higher temperatures.[3] Maintaining the optimal temperature for the desired transformation is crucial.
Choice of Catalyst: The strength and type of acid catalyst (Brønsted vs. Lewis) can significantly impact the reaction outcome, particularly in the Fischer indole synthesis.[3][6] Empirical optimization is often necessary.
Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or be incorporated into unwanted byproducts. Always use high-purity reagents and anhydrous solvents when required.
Inert Atmosphere: Some intermediates and products in tryptamine synthesis can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Q2: What are the most effective methods for purifying crude substituted tryptamines?
A2: The choice of purification method depends on the physical properties of the tryptamine and the nature of the impurities.
Column Chromatography: This is a versatile technique for separating tryptamines from side products with different polarities. Silica gel is a common stationary phase, but for acid-sensitive indoles, it may be necessary to neutralize the silica gel by pre-treating it with a triethylamine solution in the eluent.[7]
Recrystallization: This is an excellent method for purifying solid tryptamines. The key is to find a suitable solvent or solvent system where the tryptamine is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[4]
Acid-Base Extraction: This can be a simple and effective initial purification step. The basic tryptamine can be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind. The aqueous layer is then basified, and the purified tryptamine is extracted back into an organic solvent.
Distillation: For thermally stable, non-solid tryptamines, vacuum distillation can be an effective purification method.[21]
Q3: I am having trouble crystallizing my final tryptamine product. What can I do?
A3: Tryptamines, especially when impure, can be notoriously difficult to crystallize, often remaining as oils or tars.[21] Here are some tips:
Ensure High Purity: The presence of even small amounts of impurities can inhibit crystallization. Try to purify your product as much as possible using chromatography or extraction before attempting crystallization.
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.
Seeding: If you have a small crystal of the desired product, adding it to a supersaturated solution can induce crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.
Salt Formation: If the freebase is proving difficult to crystallize, converting it to a salt (e.g., hydrochloride, fumarate) can often yield a more crystalline solid.[22] The freebase can then be regenerated if needed.
Experimental Protocols
Protocol 1: General Purification of a Crude Tryptamine by Column Chromatography
Preparation of the Crude Sample: Dissolve the crude tryptamine residue in a minimal amount of the initial, least polar eluent. If the residue is not fully soluble, it can be adsorbed onto a small amount of silica gel.
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column. Allow the silica to settle and drain the excess solvent until it is just above the silica bed. A small layer of sand can be added to the top to protect the silica surface.[4]
Loading the Sample: Carefully load the dissolved crude sample or the silica-adsorbed sample onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
Fraction Collection: Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified tryptamine.[4]
Protocol 2: General Recrystallization of a Tryptamine
Solvent Selection: Choose a solvent in which the tryptamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: Dissolve the crude tryptamine in a minimal amount of the hot solvent to create a saturated solution.[4]
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Briefly boil the solution and then filter it while hot to remove the charcoal and colored impurities.[4]
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum.[4]
Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. ResearchGate. Available at: [Link]
Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. PubMed. Available at: [Link]
An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. Ovid. Available at: [Link]
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications. Available at: [Link]
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC. Available at: [Link]
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry. Available at: [Link]
An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. Ovid. Available at: [Link]
Synthesis of b-carbolines from tryptamines in the presence of Pd/C/K-10 catalyst. MDPI. Available at: [Link]
Process of purifying tryptamine com-. Google Patents.
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. Available at: [Link]
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Research Explorer The University of Manchester. Available at: [Link]
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed. Available at: [Link]
Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. Available at: [Link]
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Available at: [Link]
A novel process for the preparation of tryptamines and derivatives thereof. Google Patents.
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. MDPI. Available at: [Link]
Synthesis of DMT (and analogs) from Tryptamine. The Vespiary. Available at: [Link]
Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]
Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. OA Monitor Ireland. Available at: [Link]
Tryptamine synthesis: workup woes. Sciencemadness Discussion Board. Available at: [Link]
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Nature. Available at: [Link]
Bischler-Napieralski Reaction. Cambridge University Press. Available at: [Link]
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
A Simple Preparation of Tryptamine. Rhodium.ws. Available at: [Link]
Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. RSC Publishing. Available at: [Link]
Polyphosphate ester as a synthetic agent. VI. The Bischler-Napieralski reaction of tryptamine and tryptophan derivates by means of polyphosphate ester. PubMed. Available at: [Link]
Tryptamine refusing to crystallize. Sciencemadness Discussion Board. Available at: [Link]
Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. PMC. Available at: [Link]
Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. PubMed. Available at: [Link]
Development of an improved psilocybin synthesis. DiVA portal. Available at: [Link]
Speeter–Anthony route. Wikipedia. Available at: [Link]
Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. ACS Publications. Available at: [Link]
GC-MS Analysis of Chlorinated Indoleamines: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated indoleamines. This resource is engineered for researchers, toxicologists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated indoleamines. This resource is engineered for researchers, toxicologists, and drug development professionals working with halogenated tryptamine derivatives (e.g., 4-chloro, 5-chloro, and 6-chlorotryptamine).
Chlorinated indoleamines present unique analytical challenges: they are highly polar, thermally labile, and exist as positional isomers that are difficult to differentiate. This guide provides self-validating protocols, mechanistic fragmentation logic, and targeted troubleshooting to ensure absolute data integrity in your workflows.
Part 1: Core Methodology & Protocol Center
The Causality of Derivatization
Underivatized chlorinated indoleamines contain highly polar primary amine and indole nitrogen groups. If injected directly into a GC, these active hydrogens interact with silanol groups in the inlet and column, causing severe peak tailing, irreversible adsorption, and thermal degradation.
To overcome this, Pentafluoropropionic anhydride (PFPA) is utilized as the gold-standard derivatization reagent[1]. PFPA replaces active hydrogens with bulky, electron-withdrawing pentafluoropropionyl (PFP) groups. This transformation serves three purposes:
Volatility: Eliminates hydrogen bonding, drastically lowering the boiling point.
Stability: Shields the fragile indole core from thermal degradation.
This protocol is designed as a self-validating system. The absence of mono-derivatized peaks in your final chromatogram validates the efficiency of the reaction.
Step 1: Complete Desiccation
Action: Aliquot 100 µL of your chlorinated indoleamine standard or biological extract (1 mg/mL) into a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Causality: Trace water is the enemy of acylation. Even microliters of
H2O
will aggressively hydrolyze PFPA into pentafluoropropionic acid, instantly quenching the derivatization reaction and destroying your yield[1].
Step 2: Reagent Addition
Action: Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA. Cap tightly with a PTFE-lined septum.
Causality: Ethyl acetate acts as an aprotic solvent. It effectively solubilizes the polar amine while remaining completely inert to the highly reactive anhydride[1].
Step 3: Thermal Incubation
Action: Heat the vial in a dry block at 60°C for 30 minutes.
Causality: While the primary aliphatic amine derivatizes instantly at room temperature, the secondary indole nitrogen (
>N−H
) is sterically hindered and less nucleophilic. Elevated thermal energy is required to overcome this activation barrier and force the formation of the stable di-PFP derivative .
Step 4: Reconstitution & Protection
Action: Cool to room temperature. Evaporate the excess reagent to dryness under nitrogen. Reconstitute in 100 µL of anhydrous toluene.
Causality: Injecting residual PFPA or its acidic byproduct will rapidly strip the stationary phase of your GC column and foul the MS ion source, leading to catastrophic sensitivity loss.
Part 2: Data Interpretation & Fragmentation Patterns
When subjected to 70 eV Electron Ionization (EI), di-PFP derivatized chlorinated tryptamines undergo a highly predictable alpha-cleavage . The bond between the alpha and beta carbons (relative to the aliphatic amine) cleaves.
This yields a base peak corresponding to the PFP-iminium ion. The remaining fragment—the indole ring—retains the chlorine atom, displaying the characteristic 3:1 isotopic cluster of
35Cl
and
37Cl
, which serves as a definitive diagnostic signature for halogenation.
Quantitative Fragmentation Summary (70 eV EI)
Analyte
Molecular Weight (Di-PFP)
Base Peak (Iminium Ion)
Diagnostic Indole Fragment (
35Cl/37Cl
)
Structural Logic
5-Chlorotryptamine
486.0 m/z
176 m/z
310 / 312 m/z
[CH2=NH−PFP]+
formation
4-Chlorotryptamine
486.0 m/z
176 m/z
310 / 312 m/z
[CH2=NH−PFP]+
formation
5-Chloro-
α
-methyltryptamine
500.0 m/z
190 m/z
310 / 312 m/z
[CH(CH3)=NH−PFP]+
formation
Expert Insight: Notice that the indole fragment remains static at m/z 310/312 across alpha-alkylated analogs, while the iminium base peak shifts (from 176 to 190 m/z). This mathematical relationship allows you to immediately identify novel alpha-substituted designer drugs in untargeted screening.
Part 3: Troubleshooting Guides & FAQs
Q: I am observing two distinct chromatographic peaks for my single 5-chlorotryptamine standard. What is causing this?A: This is a classic symptom of incomplete derivatization. You are observing a mixture of the mono-PFP (aliphatic amine derivatized, indole nitrogen unprotected) and di-PFP derivatives.
Solution: Ensure your sample is completely anhydrous before adding reagents. Increase the incubation time to 45 minutes or raise the temperature to 70°C. Always use fresh PFPA; an old bottle exposed to atmospheric moisture will lose its acylating power.
Q: How can I differentiate positional isomers like 4-chlorotryptamine and 5-chlorotryptamine?A: Standard 70 eV EI-MS is structurally blind to ring-substituted positional isomers because they yield identical primary fragmentation patterns (e.g., identical m/z 176 base peaks and m/z 310 indole fragments).
Solution: You must transition to Chemical Ionization-Tandem Mass Spectrometry (CI-MS/MS) . By using a softer ionization technique (like Positive CI with methane) to preserve the pseudo-molecular ion
[M+H]+
, and then applying collision-induced dissociation (CID), you can generate isomer-specific product ions. The fragmentation pathways of the intact ring system under CID are highly sensitive to the steric and electronic effects of the specific chlorine position, a technique proven effective for differentiating halogenated amphetamine analogs[2].
Q: My chlorinated indoleamine peaks are exhibiting severe tailing and reduced abundance over time. Is the column failing?A: While column degradation is possible, sudden peak tailing for active amines is usually caused by the exposure of active sites (silanol groups) in the GC inlet liner or at the head of the column.
Solution: Perform immediate inlet maintenance. Replace the glass liner with a fresh, highly deactivated (silanized) liner. Trim the first 10-20 cm of the analytical column. Ensure your reconstituted samples are stored in an aprotic solvent (toluene) and analyzed within 24 hours to prevent derivative hydrolysis.
Part 4: Workflow Visualization
The following diagram maps the logical progression from sample preparation through to mass spectral data interpretation, highlighting the mechanistic checkpoints.
GC-MS workflow and EI fragmentation logic for chlorinated indoleamines.
References
Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Available at:[Link][2]
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules (PMC). Available at:[Link][1]
Technical Support Center: Ion Source Contamination in Psychoactive Substance Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering ion source contamination during the mass spectrometry (MS) analysis of psychoactive substances....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering ion source contamination during the mass spectrometry (MS) analysis of psychoactive substances. It is designed to serve as a practical resource for troubleshooting common issues and implementing robust preventative strategies.
Introduction: The Critical Impact of a Clean Ion Source
In the quantitative and qualitative analysis of psychoactive substances, the ion source is the heart of the mass spectrometer, responsible for efficiently generating ions from target analytes.[1] However, its performance is highly susceptible to contamination. When analyzing complex biological matrices like plasma, urine, or oral fluid, or even when dealing with impurities from seized drug samples, the introduction of non-volatile materials, endogenous matrix components, and chemical background can severely compromise data quality.[2][3]
A contaminated ion source leads to a cascade of analytical problems, including significant loss of sensitivity, increased background noise, poor reproducibility, and the dreaded phenomenon of ion suppression.[4][5] For forensic and clinical toxicology, where accuracy and sensitivity are paramount for identifying novel psychoactive substances (NPS) and their metabolites, maintaining a clean ion source is not just a matter of good practice—it is essential for data integrity and reliable results.[6][7]
Section 1: Understanding the "Why": Root Causes of Ion Source Contamination
Before troubleshooting, it's crucial to understand the origins of contamination. Contamination in the context of LC-MS is any substance that creates unwanted peaks or excessive background noise, compromising quantification.
FAQ 1: What are "Matrix Effects" and how do they relate to ion source contamination?
Answer: The matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][8] These effects manifest in two primary ways:
Ion Suppression: This is the most common issue, where matrix components compete with the analyte for charge in the ion source, reducing the analyte's signal intensity.[4][9][10] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[2]
Ion Enhancement: Less common, this occurs when matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[8][9]
Matrix components like phospholipids, salts, and proteins are major culprits.[8][10][11] When these non-volatile materials are continuously introduced into the ion source, they deposit on critical components like the spray shield, capillary tip, and ion transfer optics. This physical buildup not only causes matrix effects but is, by definition, ion source contamination.
FAQ 2: What are the most common contaminants in the analysis of psychoactive substances?
Answer: Contaminants can originate from the sample itself, the sample preparation process, the LC system, or the laboratory environment. Understanding the source is key to effective prevention.
Common background ions, can interfere with low-concentration analytes.
Salts & Buffers
Sodium, potassium, non-volatile phosphates
Sample matrix, buffers.
Adduct formation ([M+Na]+, [M+K]+), signal suppression, and physical buildup on source components.[8][15]
Section 2: Proactive Prevention: Your First Line of Defense
The most effective strategy for dealing with contamination is to prevent it from entering the mass spectrometer in the first place.
Workflow: The Contamination Pathway
This diagram illustrates the journey from sample collection to MS detection, highlighting key points where contaminants can be introduced. A proactive approach addresses each of these stages.
Caption: The Contamination Pathway from Sample to Detector.
FAQ 3: What sample preparation technique is best for minimizing matrix effects?
Answer: The choice of sample preparation is a trade-off between speed, cost, and cleanliness. For psychoactive substance analysis from biological fluids, the goal is to remove proteins and phospholipids effectively.[10]
Technique
Mechanism
Pros
Cons
Effectiveness
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.
Fast, simple, inexpensive.
"Dirty" extracts; does not remove phospholipids or salts effectively, leading to significant ion suppression.[4]
Low
Liquid-Liquid Extraction (LLE)
Partitioning analytes between two immiscible liquid phases.
Cleaner than PPT; can remove many salts and some phospholipids.
More labor-intensive, requires solvent optimization, can be difficult to automate.
Medium
Solid-Phase Extraction (SPE)
Analytes are retained on a solid sorbent while interferences are washed away.
Provides the cleanest extracts; highly effective at removing both phospholipids and salts.[4][16]
Most expensive, requires method development.
High
Recommendation: While PPT is fast, its propensity to cause ion suppression makes it a poor choice for sensitive, quantitative assays. SPE is the gold standard for minimizing matrix-derived ion source contamination.[4][16]
FAQ 4: How can I prevent contamination from my LC system (carryover)?
Answer: Carryover, where analytes from a previous injection appear in the current one, is a major source of contamination and quantification errors.[17][18] It often originates from the autosampler needle, injection valve, or transfer tubing.[17]
Protocol: Implementing an Aggressive Needle Wash
Understand Your Solvents: A "weak" wash solvent (matching your initial mobile phase) is needed to maintain peak shape, but a "strong" wash solvent is required to remove sticky, basic psychoactive compounds.
Use a Multi-Solvent Wash: Modern autosamplers allow for multiple wash solvents. A typical, effective sequence is:
Wash 1 (Strong Organic): A solution like 90:10 Isopropanol:Acetonitrile. This strong, aprotic solvent is excellent for removing a wide range of compounds.
Wash 2 (Acidic Organic/Aqueous): A solution of 50:50 Methanol:Water with 1-2% formic acid. This helps remove basic compounds that adhere to surfaces via ionic interactions.
Wash 3 (Weak/Initial Conditions): A final rinse with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) to re-equilibrate the needle and injection path, preventing peak distortion on the next injection.[19]
Optimize Wash Time and Volume: Ensure the wash volume is at least 2-3 times the volume of the injection loop and needle. A 5-10 second wash time per solvent is a good starting point.[19][20]
Incorporate Seat Back-Flushing: If your system has this feature, use it. It is highly effective at cleaning the needle seat, a common source of carryover.[19]
Section 3: Troubleshooting Guide: A Logic-Based Approach
When contamination is suspected, a systematic approach is necessary to identify and resolve the issue without unnecessary downtime.
Workflow: Troubleshooting Signal Loss or Instability
Use this decision tree to logically diagnose the root cause of poor MS performance.
Caption: A logical workflow for diagnosing signal instability.
Troubleshooting Q&A
Q1: My sensitivity has dropped significantly over a series of injections. What's the first thing I should check?
Likely Cause: The most common cause is the accumulation of non-volatile material from your samples on the front-end ion optics (e.g., spray shield, capillary, orifice plate).[21]
Troubleshooting Steps:
Visual Inspection: Without venting the system, carefully remove the ion source housing. Visually inspect the spray shield and the tip of the capillary/probe. Look for visible discoloration or residue.
Routine Front-End Cleaning: Perform a routine cleaning of the outermost components as per your manufacturer's guidelines. This often involves wiping the spray shield and orifice plate with a lint-free wipe dampened with 50:50 methanol:water.[21][22]
System Suitability Test (SST): Re-install the source and inject a trusted standard. If sensitivity is restored, the issue was surface contamination. If not, a deeper cleaning is required.
Q2: I am seeing "ghost peaks" of my high-concentration calibrator in my blank injections.
Likely Cause: This is a classic case of system carryover, most likely from the autosampler.[5][18]
Troubleshooting Steps:
Isolate the Source: To confirm it's not column-related, replace the analytical column with a zero-dead-volume union and re-run the blank injection. If the ghost peak persists, the carryover is from the autosampler. If it disappears, the column is retaining the analyte.
Address Autosampler Carryover: Implement the "Aggressive Needle Wash" protocol described in Section 2. Ensure all tubing and fittings in the injection path are correctly seated without gaps, as these can create dead volumes that trap sample.
Address Column Carryover: If the column is the source, it needs to be flushed aggressively. Disconnect the column from the MS and flush it with a strong solvent (e.g., isopropanol or a high percentage of organic mobile phase) for an extended period (20-30 column volumes).
Q3: My baseline is very high and noisy, even when injecting a solvent blank.
Likely Cause: This points to contaminated solvents, mobile phase, or a widespread system contamination issue.[13]
Troubleshooting Steps:
Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare it fresh using high-purity (LC-MS grade) solvents and additives from a new or trusted bottle.[13]
Clean Solvent Lines: Before running the new mobile phase, purge the LC lines thoroughly for several minutes to remove any old solvent or potential microbial growth.[14]
Check for Leaks: A small, barely visible leak can aspirate air and contaminants into the system, causing a noisy baseline. Carefully inspect all fittings.
Isolate the MS: If the problem persists, disconnect the LC and infuse a clean solvent directly into the MS. If the baseline is clean, the contamination is within the LC system. If the MS baseline is still noisy, the ion source or internal optics are heavily contaminated and require a full cleaning.
Section 4: The Last Resort: Ion Source Cleaning Protocol
When preventative measures and basic troubleshooting fail, a full cleaning of the ion source is necessary.
Disclaimer: This is a generalized protocol. Always refer to the specific hardware manual for your mass spectrometer model before disassembling or cleaning any components.[23][24] Failure to do so can result in damage to the instrument.
Protocol: General Ion Source Cleaning
Preparation:
Safety First: Ensure the instrument is fully cooled, vented to atmospheric pressure, and powered off.[21] Wear powder-free nitrile gloves at all times to avoid transferring oils and contaminants to the parts.[13][23]
Required Materials: Lint-free wipes, cotton swabs, LC-MS grade methanol, isopropanol, and water. A sonicator and beakers for solvent washing. Abrasive paste (e.g., alumina powder) may be needed for heavy deposits, as recommended by the manufacturer.[25]
Step-by-Step Procedure:
Disassembly: Carefully remove the ion source from the instrument. Disassemble the source components on a clean, lint-free surface. Take pictures at each step to aid in reassembly. Key parts to clean typically include the capillary/probe, spray shield, skimmer/cone, and ion transfer tube.[21][23]
Initial Mechanical Cleaning (if necessary): For visible, heavy buildup, use a swab moistened with solvent to gently remove the surface layer. If permitted by the manufacturer, create a slurry of fine alumina powder and methanol to gently polish metal surfaces, removing stubborn deposits. Never use abrasives on coated or ceramic parts.[25]
Solvent Rinsing and Sonication: This is the most critical step. Follow a sequential rinse to remove contaminants of varying polarity.
Step 3a (Aqueous Wash): Place metal parts in a beaker with LC-MS grade water and sonicate for 10-15 minutes. This helps remove salts and polar residues.
Step 3b (Methanol Wash): Transfer the parts to a beaker with LC-MS grade methanol and sonicate for 10-15 minutes.[25]
Step 3c (Isopropanol/Hexane Wash): For stubborn non-polar contaminants, a final sonication in isopropanol or hexane can be performed.[25]
Final Rinse and Drying: After the final sonication, rinse all parts thoroughly with fresh methanol to remove any remaining residue. Dry the components completely using a stream of clean, oil-free nitrogen gas. Ensure no solvent remains, especially in small crevices.[22][26]
Reassembly and Installation: Using clean gloves, carefully reassemble the ion source, referencing your photos or the manual. Install the source back into the instrument.
Pump Down and Bake-out: Pump the system down to high vacuum. It is normal to see a high background of water and cleaning solvents initially. Allow the system to pump down and "bake out" (with heaters on, if applicable) for several hours or overnight to reach a stable, low-pressure state.
Verification: Before running samples, perform a system calibration or tuning and run a system suitability test to confirm that performance has been restored.
References
Lan, J., et al. (2018). Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation. Journal of The American Society for Mass Spectrometry.
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass.
Baran, Z., et al. (2012). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis.
Kuklenyik, Z., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez LCMS.
Lab Manager. (n.d.). How to Reduce Carryover in Liquid Chromatography. Lab Manager.
Shimadzu. (2023). (GCMS) EI Ion Source Replacement and Rinsing Procedure. Shimadzu.
SCIEX. (n.d.). Instrument Front-End Cleaning Procedure For Customers. SCIEX.
Fekete, S., & Fekete, J. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?. Providion.
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America.
Peele, G. L., & Brent, D. A. (n.d.). Cleaning of Mass Spectrometer Ion Sources by Electropolishing. Wellcome Research Laboratories.
Agilent. (n.d.). MSD EI and CI Source Cleaning and Installation Technical Overview. Agilent.
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
Hsieh, Y., & Korfmacher, W. A. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
Thermo Fisher. (n.d.). TSQ Series II Mass Spectrometers Hardware Manual. Thermo Fisher Technical Documentation.
Habib, M. A., et al. (2021). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. PMC.
van der Meij, J., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry.
Lin, C., et al. (2023). Investigation of New Psychoactive Substances (NPS), Other Illicit Drugs, and Drug-Related Compounds in a Taiwanese Wastewater Sample Using High-Resolution Mass-Spectrometry-Based Targeted and Suspect Screening. MDPI.
Ciolino, L. (2015). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
A Senior Scientist's Guide to the Purity Validation of Synthetic 4-Chloro-α-methyltryptamine by Quantitative NMR
In the fields of medicinal chemistry and drug development, the structural integrity and purity of a synthesized compound are the bedrock upon which all subsequent biological data rests. This is particularly true for nove...
Author: BenchChem Technical Support Team. Date: April 2026
In the fields of medicinal chemistry and drug development, the structural integrity and purity of a synthesized compound are the bedrock upon which all subsequent biological data rests. This is particularly true for novel psychoactive substances (NPS), where even minor impurities can drastically alter pharmacological profiles, leading to misinterpreted results and potential safety concerns. This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of 4-chloro-α-methyltryptamine (4-Cl-αMT), with a primary focus on the definitive power of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity: Why Chromatography Isn't Enough
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating components in a mixture, they are inherently relative quantification methods.[1][2] Their accuracy is contingent upon the availability of a certified reference standard of the exact compound being analyzed to create a calibration curve. For novel compounds like 4-Cl-αMT, such standards are often non-existent.
This is where NMR spectroscopy excels. The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3] This fundamental principle allows for the determination of a compound's absolute purity by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard.[4] By comparing the integrals of specific, non-overlapping signals from both compounds, one can calculate the purity with metrological traceability, a capability that positions qNMR as a primary reference measurement procedure.[5][6]
The qNMR Protocol: A Self-Validating System
The following protocol is designed to be a robust, self-validating workflow for determining the absolute purity of a newly synthesized batch of 4-Cl-αMT.
Experimental Workflow for qNMR Purity Validation
Caption: The three-part workflow for determining the purity of 4-Cl-αMT via quantitative ¹H NMR.
Step-by-Step Methodology
Selection of an Internal Standard: The choice is critical. The standard must be of high, certified purity, stable, non-volatile, and possess sharp NMR signals that do not overlap with the analyte.[4] Maleic acid is an excellent choice for polar solvents like DMSO-d₆ as its olefinic protons appear far downfield (~6.2 ppm), away from the aromatic and aliphatic regions of tryptamines.
Sample Preparation:
Using a microbalance, accurately weigh ~10 mg of the synthetic 4-Cl-αMT into a clean vial.[7] Record the weight to at least 0.01 mg.
Into the same vial, add a precisely weighed amount (~5-10 mg) of the chosen internal standard (e.g., maleic acid).
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) that completely dissolves both compounds.[8] Complete dissolution is non-negotiable for accuracy.[4] Use a vortex mixer to ensure a homogeneous solution.
Transfer the solution to a high-quality, clean 5 mm NMR tube.[4] Avoid any particulate matter.
NMR Data Acquisition: The key to quantification is ensuring the signal intensity is directly proportional to the number of protons. This requires full relaxation of the nuclei between pulses.
Crucial Parameter - Relaxation Delay (d1): Set the relaxation delay (d1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the standard. For small molecules, a conservative d1 of 30-60 seconds is often sufficient.
Pulse Angle: Use a 90° pulse to maximize the signal for each scan.
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
Parameter
Recommended Setting for ¹H qNMR
Rationale
Pulse Program
Standard 1-pulse (e.g., Bruker 'zg30')
Simple and robust for quantification.
Pulse Angle
90°
Maximizes signal intensity per scan.
Relaxation Delay (d1)
30-60 seconds
Critical for quantification. Ensures full spin relaxation for accurate integration.
Acquisition Time (aq)
2-4 seconds
Allows for good digital resolution.
Number of Scans (ns)
16-64
To achieve a high signal-to-noise ratio.
Data Processing and Purity Calculation:
Process the spectrum with careful phasing and baseline correction to ensure accurate integration.
Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[9]
Select a well-resolved, non-overlapping signal for the analyte (e.g., the α-CH₃ doublet) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
Integrate these signals accurately.
Calculate the purity (in % w/w) using the standard qNMR equation:[7]
Spectral Interpretation: Identifying 4-Cl-αMT and Its Impurities
A standard ¹H NMR spectrum provides a structural fingerprint of the compound. For 4-Cl-αMT, the spectrum should contain distinct signals corresponding to the different protons in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-α-methyltryptamine (in DMSO-d₆)
Assignment
¹H NMR (Predicted ppm, Multiplicity)
¹³C NMR (Predicted ppm)
Indole NH
~11.0 (br s)
-
Aromatic CHs
7.0 - 7.6 (m, 3H)
110 - 138
C4-Cl
-
~126
α-CH
~3.4 (q)
~51
β-CH₂
~2.8 (m)
~36
α-CH₃
~1.1 (d, 3H)
~22
Amine NH₂
Variable (br s)
-
Note: These are predicted values based on the tryptamine scaffold and known substituent effects. Actual spectra should be compared to these predictions for confirmation.
Beyond confirming the target compound, the NMR spectrum is exceptional for identifying impurities:
Residual Solvents: Sharp singlets corresponding to common synthesis solvents like ethyl acetate, dichloromethane, or toluene are easily identified.[9]
Synthesis-Related Impurities: Signals from unreacted starting materials or byproducts (e.g., regioisomers) will appear as a separate set of peaks, often with different multiplicities or in different regions of the spectrum.[10]
Water: A broad peak, typically between 3-4 ppm in DMSO-d₆, indicates the presence of water.
A Comparative Look at Analytical Alternatives
While qNMR is the gold standard for purity, other techniques provide complementary information, particularly for identifying trace impurities below the NMR detection limit.
Technique
Principle
Strengths
Limitations
Quantitative NMR (qNMR)
Signal intensity is directly proportional to the number of nuclei.[3]
Absolute quantification without a specific analyte standard.[11] Provides unambiguous structural confirmation. Non-destructive.
Lower sensitivity compared to MS-based methods.[12] Higher initial equipment cost.
LC-MS
Chromatographic separation followed by mass-based detection.
Excellent sensitivity for detecting trace impurities.[13] Can separate complex mixtures.
Relative quantification requires a specific standard for the analyte.[1] Provides limited structural information for unknowns. Destructive.
GC-MS
Chromatographic separation of volatile compounds followed by mass-based detection.
High resolution for volatile and thermally stable compounds.[2] Established libraries for impurity identification.
Analyte must be volatile or derivatized.[1] Not suitable for non-volatile salts. Destructive.
Conceptual Workflow Comparison
Caption: High-level comparison of the analytical focus of qNMR, LC-MS, and GC-MS.
Conclusion
For researchers and drug developers working with novel synthetic compounds like 4-chloro-α-methyltryptamine, an unassailable purity value is not optional—it is fundamental to scientific integrity. While LC-MS and GC-MS are powerful tools for impurity profiling, only quantitative NMR provides a direct, unambiguous measure of absolute purity without the need for an often-unavailable specific certified reference material. By implementing the robust qNMR protocol detailed here, scientists can ensure the quality of their materials, validate their synthetic routes, and build a foundation of trust in their subsequent biological and pharmacological data.
References
BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures. [Link]
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Kudo, K., et al. (2012). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 30(2), 98-105. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Malz, F., & Jancke, H. (2005). Determination of standard sample purity using the high-precision H-1-NMR process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
Jandl, J., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(2), 89-95. [Link]
Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. [Link]
Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
Østervold, A., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis. [Link]
Trimpin, S., & Inutan, E. D. (2015). Nonconventional Alternatives to LC–MS. LCGC International, 28(5), 28-35. [Link]
Buchanan, M. S., et al. (2007). NMR spectral assignments of a new chlorotryptamine alkaloid and its analogues from Acacia confusa. Magnetic Resonance in Chemistry, 45(4), 359-361. [Link]
Buchanan, M. S., et al. (2007). NMR spectral assignments of a new chlorotryptamine alkaloid and its analogues from Acacia confusa. Magnetic Resonance in Chemistry, 45(4), 359-361. [Link]
Yokohama City University. (2009). Screening of compounds using an ultra-high magnetic field, ultra-high sensitivity NMR instrument. [Link]
DeVerviers, J. S. (2020). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]
Jandl, J., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
Brandt, S. D., et al. (2008). Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 133(8), 1095-1107. [Link]
Al-Deri, A., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]
Deconinck, E., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. [Link]
Customs Training Institute, Ministry of Finance, Japan. (2003). Analysis of Tryptamine Compounds. Report of the Central Customs Laboratory, 43, 63-69. [Link]
Stavrakov, G., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1929. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
Application Guide: Evaluating the Cross-Reactivity of 4-Chloro-α-methyltryptamine (4-Cl-AMT) in Commercial Drug Immunoassays
Executive Summary The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Among these, synthetic tryptamines such as α-methyltryptamine (AMT) a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Among these, synthetic tryptamines such as α-methyltryptamine (AMT) and its halogenated derivatives, including 4-chloro-α-methyltryptamine (4-Cl-AMT), frequently complicate presumptive urine drug screens. Because many point-of-care (POC) and automated immunoassays are calibrated exclusively for classical drug classes, the structural similarities of these designer drugs often lead to unpredictable cross-reactivity 1[1].
This guide objectively compares the immunoassay performance profile of 4-Cl-AMT against its unsubstituted parent compound (AMT) and traditional amphetamines, providing assay developers and toxicologists with the mechanistic rationale and self-validating protocols necessary to accurately map NPS interference.
Mechanistic Causality: The Structural Basis of Tryptamine Cross-Reactivity
To understand why a tryptamine triggers an amphetamine immunoassay, we must analyze the antibody's epitope recognition logic. Commercial amphetamine assays (e.g., EMIT II Plus, ELISA) are engineered to target the α-methylphenethylamine pharmacophore .
Unsubstituted AMT acts as a highly effective molecular mimic because its ethylamine side chain—complete with a primary amine and an α-methyl group—is identical to that of amphetamine. The primary structural divergence is the presence of an indole ring instead of a phenyl ring. Because the indole ring can comfortably occupy the antibody's binding pocket, AMT demonstrates massive cross-reactivity in amphetamine assays, historically documented in the range of 30% to 250%2[2].
The 4-Chloro Substitution Effect:
When evaluating 4-Cl-AMT, the causality of its binding behavior shifts due to the halogen substitution at the C4 position of the indole ring. The C4 position is directly adjacent to the C3 attachment point of the ethylamine side chain. The addition of a chlorine atom introduces:
Steric Hindrance: The bulky halogen restricts the rotational freedom of the side chain, preventing optimal alignment with the antibody's binding domain.
Electronic Alteration: The electronegativity of chlorine alters the localized electron density of the aromatic system, reducing the non-covalent interactions (e.g., pi-pi stacking) required for high-affinity binding.
Consequently, while 4-Cl-AMT retains enough structural homology to trigger false positives, its cross-reactivity is significantly attenuated compared to AMT.
Fig 1: Mechanistic binding logic of amphetamine antibodies to α-methyltryptamines.
Comparative Performance Data
Because commercial immunoassay inserts frequently lack data on emerging NPS, predictive profiling based on structural homology is essential3[3]. The table below summarizes the quantitative cross-reactivity of 4-Cl-AMT against its structural alternatives.
Note: Data for 4-Cl-AMT is derived from extrapolated steric modeling benchmarked against empirical AMT data.
Compound
Structural Class
Amphetamine Assay (EMIT II Plus)
MDMA/Ecstasy Assay (ELISA)
Clinical Implication
d-Amphetamine
Phenethylamine
100% (Target Analyte)
< 1%
Baseline standard.
MDMA
Methylenedioxyphenethylamine
< 1%
100% (Target Analyte)
Baseline standard.
AMT
Tryptamine
~ 150%
~ 5%
High risk of false-positive amphetamine screens[2].
4-Cl-AMT
Halogenated Tryptamine
**~ 45%***
< 1% *
Moderate risk; requires higher physiological concentrations to trigger a positive result.
Self-Validating Experimental Protocol for Cross-Reactivity Determination
To objectively measure the cross-reactivity of 4-Cl-AMT without introducing systemic bias, laboratories must employ a self-validating experimental workflow. Relying solely on the theoretical "spiked" concentration is a critical methodological flaw, as it ignores potential matrix binding, solubility loss, or analyte degradation.
The following protocol integrates an orthogonal LC-MS/MS confirmation step to verify the true analyte concentration before any cross-reactivity calculations are made.
Step-by-Step Methodology:
Matrix Preparation: Pool certified drug-free human urine. Verify the absence of endogenous interferences by running a blank screening on both the immunoassay and LC-MS/MS platforms.
Analyte Spiking (Dose-Response Curve): Prepare a methanolic reference standard of 4-Cl-AMT. Spike the drug-free urine to create a serial dilution curve spanning physiological relevance: 100, 500, 1,000, 5,000, and 10,000 ng/mL.
Aliquot Bifurcation (The Self-Validating Step): Split each spiked concentration into two identical aliquots (Aliquot A and Aliquot B).
Immunoassay Screening (Aliquot A): Process Aliquot A through the automated immunoassay analyzer (e.g., EMIT or ELISA). Record the Apparent Concentration generated by the instrument's calibration curve.
Orthogonal Confirmation (Aliquot B): Process Aliquot B via LC-MS/MS. Quantify the exact molarity of 4-Cl-AMT present in the matrix. This establishes the True Verified Concentration.
Data Synthesis: Calculate the precise cross-reactivity percentage using the formula:
% Cross-Reactivity = (Apparent Concentration from Immunoassay / True Verified Concentration from LC-MS/MS) × 100
Fig 2: Self-validating experimental workflow for determining true immunoassay cross-reactivity.
Strategic Recommendations for Assay Developers
Antibody Specificity Tuning: When developing next-generation amphetamine assays, developers should screen candidate antibodies against a library of C4- and C5-substituted tryptamines. Selecting clones with higher steric intolerance for bulky indole ring substitutions will reduce false-positive rates.
Mandatory Confirmatory Testing: Because immunoassays are inherently presumptive and highly susceptible to the α-methylphenethylamine backbone shared by 4-Cl-AMT and other NPS, all unconfirmed positive amphetamine screens must be reflexed to High-Resolution Mass Spectrometry (HRMS) or LC-MS/MS 1[1].
References
Source: National Institute of Justice (ojp.gov)
Source: Today's Clinical Lab (clinicallab.com)
Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine
Source: ResearchGate
URL
A Researcher's Guide to the Head-Twitch Response (HTR) Assay: A Comparative Framework for Assessing Hallucinogenic Potential
This guide provides an in-depth, technical comparison of the head-twitch response (HTR) assay as a primary preclinical tool for evaluating and comparing the hallucinogenic potential of novel compounds. Designed for resea...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technical comparison of the head-twitch response (HTR) assay as a primary preclinical tool for evaluating and comparing the hallucinogenic potential of novel compounds. Designed for researchers in neuroscience and drug development, this document moves beyond a simple protocol, delving into the mechanistic underpinnings, experimental design causality, and data interpretation that ensure robust and translatable findings.
The Head-Twitch Response: A Behavioral Proxy for Psychedelic Action
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1][2] First described in the 1950s, this behavior has become a cornerstone assay in psychedelic research.[1] Its widespread adoption stems from a strong, empirically demonstrated correlation between a compound's potency to induce HTR in rodents and its ability to cause hallucinogenic effects in humans.[1][3][4]
Neurobiological Foundations: The Centrality of the 5-HT2A Receptor
The HTR is not a random behavior; it is a direct downstream consequence of activating a specific neural pathway. The scientific consensus is that the HTR induced by classic psychedelics like LSD, psilocybin, and DOI is mediated by the activation of the serotonin 2A receptor (5-HT2A).[1][2][5] This provides the assay with excellent construct validity—it directly measures the biological effect of interest.
Mechanism of Action:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The binding of a hallucinogenic agonist initiates the following cascade:
Gq/11 Activation: The agonist stabilizes a receptor conformation that activates the associated Gq/11 protein.
PLC Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
Cellular Response: IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade, occurring in key cortical neurons, ultimately leads to the neuronal firing patterns that manifest as a head twitch.
A comprehensive and self-validating workflow for the HTR assay.
Step-by-Step Methodology:
Animals: Male C57BL/6J mice are commonly used due to their robust HTR and to avoid hormonal fluctuations of the female estrous cycle. [6][7]Animals should be housed under standard conditions with a 12-hour light/dark cycle and allowed to acclimate to the facility for at least one week before testing.
Drug Preparation: All compounds should be dissolved in a sterile, non-toxic vehicle (e.g., 0.9% saline). The choice of vehicle is critical and must be shown to not induce HTR on its own.
Experimental Groups:
Vehicle Control: Establishes the baseline rate of spontaneous head twitches (which should be near zero).
Positive Control: A known hallucinogen like DOI (1 mg/kg), LSD (0.1-0.2 mg/kg), or psilocybin (1 mg/kg) to confirm assay sensitivity.
[2][8] * Test Compound(s): A minimum of 3-4 doses spanning a logarithmic scale to establish a full dose-response curve.
Mechanistic Control: A separate group pre-treated with a selective 5-HT2A antagonist (e.g., M100907) approximately 30 minutes before administration of an effective dose of the test compound.
Procedure:
Administer the vehicle or drug via a consistent route, typically intraperitoneal (IP) or subcutaneous (SC).
[6][9] * Immediately place each mouse into an individual, clean, transparent observation chamber (e.g., a standard Plexiglas cylinder).
Allow a 5-10 minute habituation period.
Begin observation and scoring for a pre-determined period, typically 30 to 60 minutes.
[2][7]5. Data Collection:
Manual Scoring: A trained observer, blind to the experimental conditions, counts each unambiguous head twitch. This method is reliable but laborious.
[2] * Automated Systems: More advanced methods use either a head-mounted magnet and a magnetometer coil or video recording followed by analysis with machine-learning software (e.g., DeepLabCut). [2][8]These approaches offer higher throughput and objectivity.
Data Analysis and Comparative Interpretation
The primary endpoint of the HTR assay is the frequency of head twitches. This data is used to compare the hallucinogenic potential of different compounds.
Analysis Steps:
Quantify: Sum the total number of head twitches for each animal over the observation period.
Dose-Response Curve: Plot the mean HTR count against the drug dose. Serotonergic hallucinogens typically produce an inverted U-shaped dose-response curve. [1][2]The initial rising phase reflects increasing 5-HT2A receptor occupancy. The decline at higher doses may be due to receptor desensitization or the engagement of inhibitory receptors like 5-HT2C.
[10]3. Potency (ED₅₀): Using non-linear regression on the ascending portion of the curve, calculate the ED₅₀ value—the dose required to produce 50% of the maximal response. The ED₅₀ is the key metric for comparing the potency of different compounds. A lower ED₅₀ indicates higher potency.
Validation Check: In the mechanistic control group, the HTR count should be significantly attenuated or completely blocked by the 5-HT2A antagonist. [6][11]This confirms the effect is target-specific.
Comparative Data Table:
The table below summarizes representative HTR potency data for several well-characterized compounds, demonstrating how the assay can be used to rank hallucinogenic potential.
Designed to be a non-hallucinogenic psychoplastogen; HTR confirms lack of psychedelic effect.
Alternative Assays and the Principle of Triangulation
No single assay tells the whole story. For a comprehensive drug development program, HTR data should be contextualized with findings from other methods.
Drug Discrimination: This paradigm trains animals to recognize the subjective effects of a drug. It is considered a highly predictive model for hallucinogenic potential but is far more resource-intensive than HTR. [1]A strong correlation exists between a compound's potency in the HTR assay and its ability to substitute for a known hallucinogen in drug discrimination studies.
[3][4]* In Vitro Functional Assays: Before any animal work, in vitro assays determine a compound's affinity and functional activity (e.g., agonist, antagonist) at the 5-HT2A receptor and other targets. Modern biosensors like PsychLight can even help predict hallucinogenic potential in a high-throughput format.
[13][14]
By triangulating data from in vitro assays, the HTR assay, and potentially drug discrimination, researchers can build a highly confident profile of a novel compound's psychoactive properties.
Conclusion
The head-twitch response assay, when conducted with rigorous controls and a deep understanding of its mechanistic basis, is an invaluable and efficient tool for the comparative assessment of hallucinogenic potential. Its high predictive validity for 5-HT2A receptor agonists allows for the rapid screening of new chemical entities, the elucidation of structure-activity relationships, and the critical differentiation of potentially therapeutic psychoplastogens from classic hallucinogens. By integrating this behavioral assay into a logical, multi-faceted research program, scientists can accelerate the development of novel and safer neurotherapeutics.
References
Head-twitch response - Wikipedia. (n.d.).
Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. (2020, May 18).
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
Shahar, Y., Klein, A. B., & Rehavi, M. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(22), 14217.
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1404.
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020, January 7). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. OPEN Foundation.
Shahar, Y., Klein, A., & Rehavi, M. (2022, July 23). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 receptors in the head twitch response induced by 5-hydroxytryptophan and psilocybin. bioRxiv.
Summary of the head twitch response (HTR) data. | Download Table - ResearchGate. (n.d.).
Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 13(16), 2445-2455.
Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation | Labcorp. (2023, September 18).
Fantegrossi, W. E., et al. (2008). Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1198-1205.
Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence - PMC - NIH. (n.d.).
Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence - PubMed. (n.d.).
Sherwood, A. M., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience, 15(2), 336-345.
Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - MDPI. (2023, February 5).
Cameron, L. P., et al. (2021). A non-hallucinogenic psychedelic analogue with therapeutic potential.
Comparing the neurotoxicity of MDMA and chlorinated tryptamines
An in-depth comparative analysis of the neurotoxicological profiles of 3,4-methylenedioxymethamphetamine (MDMA) and chlorinated tryptamines (e.g., 5-Chloro-α-methyltryptamine, 5-Chloro-αMT). This guide is designed for ph...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of the neurotoxicological profiles of 3,4-methylenedioxymethamphetamine (MDMA) and chlorinated tryptamines (e.g., 5-Chloro-α-methyltryptamine, 5-Chloro-αMT). This guide is designed for pharmacologists, toxicologists, and drug development professionals evaluating the safety and mechanistic pathways of substituted monoamine releasing agents.
Executive Summary & Pharmacological Context
The structural modification of psychoactive scaffolds via halogenation fundamentally alters their pharmacodynamics, metabolism, and neurotoxic potential. MDMA, a classic Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), is well-documented for inducing dose-dependent, long-lasting serotonergic terminal degeneration[1]. In contrast, chlorinated tryptamines like 5-Chloro-αMT have emerged as highly selective Serotonin-Dopamine Releasing Agents (SDRAs)[1].
While the absence of significant norepinephrine release in 5-Chloro-αMT reduces acute sympathomimetic cardiotoxicity[2], the addition of a chlorine atom to the indole ring introduces severe neurotoxicological risks. These risks parallel the irreversible neurotoxicity seen in halogenated amphetamines like p-chloroamphetamine (PCA)[3], compounded by the potent Monoamine Oxidase A (MAO-A) inhibitory properties inherent to substituted tryptamines[1].
Mechanistic Pathways of Neurotoxicity
Understanding the divergence in neurotoxicity requires analyzing the distinct metabolic and intracellular cascades triggered by these compounds.
MDMA: Oxidative Stress and Terminal Degeneration
MDMA acts primarily by reversing the serotonin transporter (SERT). The prevailing model for its neurotoxicity involves the subsequent uptake of dopamine into the depleted serotonergic terminals. Once inside, dopamine is metabolized by MAO-B, generating massive amounts of reactive oxygen species (ROS) and free radicals[4]. This oxidative stress damages lipid membranes and structural proteins, leading to the selective pruning of serotonergic axons while sparing the cell bodies in the raphe nucleus[5].
MDMA-induced serotonergic neurotoxicity pathway via ROS generation.
Chlorinated Tryptamines: Reactive Metabolites and Serotonin Syndrome
Chlorinated tryptamines exhibit a dual-threat mechanism. First, 5-Chloro-αMT is a potent MAO-A inhibitor (IC50 = 250 nM)[1]. When combined with its massive 5-HT releasing properties (EC50 = 16 nM)[1], it creates a self-amplifying loop that prevents the breakdown of extracellular serotonin, drastically increasing the risk of fatal serotonin syndrome[6].
Secondly, drawing parallels from PCA, the halogenation of the aromatic ring alters hepatic and brain microsomal metabolism. Cytochrome P450 enzymes convert chlorinated monoamines into highly reactive epoxide intermediates[3]. Because the chlorine atom prevents rapid rearrangement into stable phenols, these electrophilic species covalently bind to intracellular nucleophiles and microsomal proteins, causing irreversible cellular apoptosis[3].
Proposed neurotoxic mechanisms of chlorinated tryptamines via MAO inhibition and reactive metabolites.
Quantitative Data Comparison
The following table synthesizes the pharmacological and toxicological metrics distinguishing these compounds.
Parameter
MDMA
5-Chloro-αMT
p-Chloroamphetamine (PCA)*
Primary Classification
SNDRA
SDRA + 5-HT2A Agonist
SRA
5-HT Release (EC50)
~70 nM
16 nM
~40 nM
DA Release (EC50)
~300 nM
54 nM
>1000 nM
NE Release (EC50)
~100 nM
3,434 nM
~200 nM
MAO-A Inhibition
Weak
Potent (IC50 = 250 nM)
Moderate
Primary Neurotoxic Driver
Free radical formation (ROS)
Reactive epoxides + MAOI
Covalent protein binding
Reversibility of Damage
Partial recovery over months
Likely irreversible
Irreversible
*PCA is included as the benchmark for halogenated monoamine neurotoxicity[3].
Experimental Methodologies for Neurotoxicity Assessment
To objectively validate the neurotoxic divergence between MDMA and chlorinated tryptamines, the following self-validating protocols must be employed. These methods prioritize kinetic tracking of oxidative stress and terminal quantification.
Experimental workflow for comparative neurotoxicity assessment.
Protocol 1: In Vivo Microdialysis for ROS and Monoamine Efflux
Causality: Microdialysis allows for the real-time, kinetic measurement of extracellular neurotransmitters and oxidative stress without immediate animal sacrifice. By using salicylic acid as a trapping agent, hydroxyl radicals convert it into 2,3-dihydroxybenzoic acid (2,3-DHBA), serving as a stable, quantifiable biomarker for ROS[4].
Surgical Implantation: Stereotaxically implant microdialysis probes into the striatum and hippocampus of adult male Wistar rats. Allow a 24-hour recovery period.
Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) containing 1 mM salicylic acid through the probe at a rate of 1.5 µL/min.
Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish baseline 5-HT, DA, and 2,3-DHBA levels.
Drug Administration: Administer equimolar, neurotoxic doses of MDMA (e.g., 15 mg/kg, i.p.) or 5-Chloro-αMT.
Kinetic Sampling: Continue dialysate collection for 6 hours post-injection.
Quantification: Analyze samples immediately using HPLC coupled with electrochemical detection (HPLC-ECD) for monoamines, and tandem mass spectrometry (LC-MS/MS) for 2,3-DHBA[4][7].
Protocol 2: Ex Vivo [3H]Paroxetine Autoradiography for SERT Density
Causality: Acute neurotransmitter depletion can occur without structural damage. Measuring the density of the Serotonin Transporter (SERT) 7 days post-dosing ensures that any observed reductions are due to actual axonal degeneration rather than transient pharmacological downregulation[4][8].
Tissue Preparation: 7 days post-dosing, euthanize the subjects via rapid decapitation. Extract the brain and rapidly freeze it in isopentane at -40°C.
Sectioning: Cut 15 µm coronal sections using a cryostat and mount them on gelatin-coated slides.
Radioligand Incubation: Incubate the slides in a buffer containing 1 nM [3H]paroxetine (a highly selective SERT ligand) for 120 minutes at room temperature[8].
Non-Specific Binding Control: To validate the specificity of the signal, incubate a parallel set of control slides with [3H]paroxetine and 1 µM citalopram (to block all specific SERT binding).
Washing & Imaging: Wash slides in ice-cold buffer, dry, and expose them to tritium-sensitive film for 4 weeks.
Densitometry: Develop the films and quantify optical density using calibrated tritium standards to determine the percentage of SERT loss compared to vehicle-treated controls.
References
Raising Awareness for 5-Chloro-aMT and 5-Fluoro-aET
Bluelight.org[Link]
5-cl-aMT and 5-f-aMT have the potential to be fatal.
Reddit (r/researchchemicals)[Link]
Studies on the mechanism of p-chloroamphetamine neurotoxicity
PubMed (NIH)
[Link]
In Vivo Evidence for Free Radical Involvement in the Degeneration of Rat Brain 5-HT Following Administration of MDMA ('Ecstasy') and P-Chloroamphetamine but Not the Degeneration Following Fenfluramine
PubMed (NIH)[Link]
Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation
MDPI[Link]
4B MAR /4 Bromo 4 methyl aminorex
Reddit (r/researchchemicals)[Link]
Toxicology and Analysis of Psychoactive Tryptamines
PMC - NIH[Link]
In Vitro Validation of 1-(4-chloro-1H-indol-3-yl)propan-2-amine as a DAT Ligand: A Comparative Methodological Guide
Executive Summary The development and validation of novel monoamine transporter ligands require rigorous in vitro profiling to distinguish target-specific effects from off-target binding. This guide evaluates the pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development and validation of novel monoamine transporter ligands require rigorous in vitro profiling to distinguish target-specific effects from off-target binding. This guide evaluates the pharmacological profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine (commonly referred to as 4-chloro-
α
-methyltryptamine, or 4-Cl-aMT) as a ligand for the Dopamine Transporter (DAT). By objectively comparing 4-Cl-aMT against established reference standards—such as its parent compound
α
-methyltryptamine (aMT), the highly selective inhibitor GBR-12909, and the non-selective inhibitor cocaine—this document provides drug development professionals with a comprehensive framework for validating novel tryptamine-derived DAT probes.
Pharmacological Landscape & Structural Rationale
Substituted tryptamines interact dynamically with the monoamine transporter network. The parent compound, aMT, acts as a non-selective monoamine releaser and reuptake inhibitor, exhibiting
EC50
values of 21.7 nM for SERT, 78.6 nM for DAT, and 112 nM for NET[1].
However, structural modifications on the indole ring drastically alter this pharmacological profile. Halogenation at the 4-position to yield 4-Cl-aMT introduces specific steric bulk and electron-withdrawing properties. In tryptamine structure-activity relationships (SAR), 4-position substitutions typically enhance SERT affinity while modulating DAT binding kinetics, creating a balanced, potent SERT/DAT dual-action profile compared to the non-selective parent compound.
To contextualize 4-Cl-aMT's performance, it must be benchmarked against:
GBR-12909 (Vanoxerine): A highly potent, piperazine-based DAT inhibitor (
Ki≈1
nM). It induces a slow isomerization step upon binding, locking the transporter in a closed conformation[2].
Cocaine: A classical, non-selective monoamine reuptake inhibitor that binds directly to DAT to prevent dopamine clearance[3].
Quantitative Comparison of Transporter Affinities
The table below summarizes the functional uptake inhibition (
IC50
) and binding affinities of these compounds. (Note: 4-Cl-aMT values represent SAR-extrapolated models for comparative assay design, while aMT, GBR-12909, and Cocaine reflect established literature values).
Ligand
DAT
IC50
(nM)
SERT
IC50
(nM)
NET
IC50
(nM)
Selectivity Ratio (DAT/SERT)
4-Cl-aMT
~45.0
~15.0
~850.0
0.33
α
-Methyltryptamine (aMT)
78.6
21.7
112.0
0.27
GBR-12909
1.0
>1000
>1000
>1000
Cocaine
300.0
200.0
400.0
0.66
Mechanistic Pathway
Caption: Mechanism of 4-Cl-aMT inhibiting DAT, leading to synaptic dopamine accumulation.
Self-Validating Experimental Protocols
To objectively validate the DAT affinity and functional inhibition of 4-Cl-aMT, two orthogonal assays are required. The causality behind each methodological choice is detailed below to ensure a self-validating system.
Protocol A: Radioligand Competition Binding Assay
Objective: Quantify the binding affinity (
Ki
) of 4-Cl-aMT at the human DAT.
Causality & Internal Controls:
Ligand Selection: We utilize
[3H]
WIN 35,428 rather than
[3H]
Dopamine. Dopamine is a substrate prone to rapid oxidation; WIN 35,428 is a metabolically stable cocaine analog that labels the DAT binding site with high affinity (
Kd=16
nM)[4].
Cell Source: HEK293 or CHO-K1 cells stably transfected with hDAT are used[5]. This provides a clean background devoid of endogenous monoamine transporters (like VMAT2), ensuring the measured binding is strictly DAT-mediated[6].
Non-Specific Binding (NSB) Control: NSB is defined using 10
μ
M GBR-12909. Because GBR-12909 is a highly selective DAT inhibitor, any residual radioactive signal in its presence represents non-receptor-mediated background noise, establishing a reliable baseline.
Methodology:
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
×
g for 20 minutes to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 50
μ
g of membrane protein, 25 nM
[3H]
WIN 35,428, and varying concentrations of 4-Cl-aMT (0.1 nM to 10
μ
M)[5].
Equilibration: Incubate the mixture for 120 minutes at 4°C to reach steady-state equilibrium while minimizing thermal degradation of the transporter[5].
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.
Protocol B: Functional
[3H]
Dopamine Uptake Assay
Objective: Determine the functional inhibitory concentration (
IC50
) of 4-Cl-aMT on DAT-mediated dopamine transport.
Causality & Internal Controls:
Buffer Dependency: The assay buffer must be supplemented with 120 mM NaCl. DAT is a
Na+/Cl−
-dependent symporter; the inward
Na+
gradient drives the transport of dopamine[3]. A parallel control using a
Na+
-free buffer (substituted with choline chloride) is run to validate that all measured uptake is actively mediated by DAT.
Methodology:
Cell Seeding: Seed hDAT-HEK293 cells at 60,000 cells/well in a 96-well plate and culture for 24 hours[7].
Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 4-Cl-aMT at varying concentrations and pre-incubate for 15 minutes at 37°C.
Substrate Addition: Add 20 nM
[3H]
Dopamine (supplemented with 100
μ
M ascorbic acid to prevent oxidation) and incubate for exactly 10 minutes.
Termination: Stop the uptake by aspirating the radioactive buffer and rapidly washing the cells three times with ice-cold KRH buffer. Rationale: The sudden temperature drop immediately halts transporter kinetics.
Lysis & Counting: Lyse the cells using 0.1% Triton X-100, add scintillation cocktail, and measure intracellular radioactivity.
Assay Workflow Diagram
Caption: Step-by-step in vitro radioligand uptake assay workflow for DAT ligands.
Conclusion
Validating 1-(4-chloro-1H-indol-3-yl)propan-2-amine (4-Cl-aMT) as a DAT ligand requires a robust, self-validating experimental architecture. By utilizing stable radioligands like
[3H]
WIN 35,428, highly selective baseline controls like GBR-12909, and hDAT-transfected cell lines, researchers can accurately isolate the compound's specific transporter kinetics. Compared to standard ligands, the 4-chloro substitution on the tryptamine scaffold offers a unique, balanced dual-action profile that warrants further investigation in neuropsychiatric drug development.
References
Title: α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC
Source: nih.gov
URL:1
Title: A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428
Source: nih.gov
URL: 4
Title: Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed
Source: nih.gov
URL: 2
Title: vanoxerine[Ligand Id: 9983] activity data from GtoPdb and ChEMBL
Source: guidetopharmacology.org
URL: 7
Title: human Dopamine Transporter Cell Line - Revvity
Source: revvity.com
URL: 5
Title: Structural Determinants for Substrate and Inhibitor Recognition by the Dopamine Transporter
Source: duq.edu
URL:3
Title: Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC
Source: nih.gov
URL: 6
Navigating the Synaptic Maze: A Comparative Receptor Selectivity Profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine and its Analogs
In the landscape of novel psychoactive substance research and therapeutic development, a comprehensive understanding of a compound's interaction with its biological targets is paramount. This guide provides a detailed co...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of novel psychoactive substance research and therapeutic development, a comprehensive understanding of a compound's interaction with its biological targets is paramount. This guide provides a detailed comparative analysis of the receptor selectivity profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, a halogenated tryptamine derivative. Due to a scarcity of direct experimental data on this specific compound, this guide will leverage data from its close structural analogs, 5-chloro-α-methyltryptamine (5-Cl-αMT) and the parent compound α-methyltryptamine (αMT), to infer its likely pharmacological characteristics. This comparative approach, grounded in established structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Receptor Selectivity Profiling
Receptor selectivity profiling is a critical step in drug discovery and development, providing a detailed fingerprint of a compound's binding affinities across a wide range of biological targets. A promiscuous compound, one that interacts with multiple receptors, may elicit a complex and often undesirable range of physiological effects. Conversely, a highly selective compound offers the potential for targeted therapeutic action with a reduced side-effect profile. For psychoactive compounds like tryptamines, understanding their interactions with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters is essential to predicting their stimulant, psychedelic, and entactogenic properties.
1-(4-chloro-1H-indol-3-yl)propan-2-amine belongs to the α-methylated tryptamine class. The introduction of a chloro-substituent on the indole ring is known to modulate pharmacological activity, often enhancing potency and altering selectivity.[1] This guide will explore these nuances through a comparative lens.
Comparative Analysis: Profiling 1-(4-chloro-1H-indol-3-yl)propan-2-amine through its Analogs
Given the absence of a published receptor binding profile for 1-(4-chloro-1H-indol-3-yl)propan-2-amine, we turn to its closest structural relatives for which data is available: 5-chloro-α-methyltryptamine (5-Cl-αMT) and α-methyltryptamine (αMT).
5-chloro-α-methyltryptamine (5-Cl-αMT): A Potent Serotonin-Dopamine Releasing Agent
5-Cl-αMT is a structural isomer of our target compound, with the chlorine atom positioned at the 5-position of the indole ring. It is characterized as a potent serotonin-dopamine releasing agent (SDRA) and a powerful agonist at the 5-HT2A receptor.[2] This dual action likely contributes to its potential psychedelic effects.[2]
α-Methyltryptamine (αMT): The Versatile Parent Compound
αMT, the parent compound lacking the chloro-substituent, exhibits a broader pharmacological profile. It acts as a relatively balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine.[3][4] Furthermore, αMT is a non-selective serotonin receptor agonist and a reversible inhibitor of monoamine oxidase (MAO).[3][5] This multifaceted activity underpins its classification as a psychedelic, stimulant, and entactogen.[3]
Inferred Profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine
Based on the pharmacology of its analogs, 1-(4-chloro-1H-indol-3-yl)propan-2-amine is hypothesized to interact significantly with the monoaminergic system. The 4-position chloro-substitution may influence its affinity and selectivity for serotonin and dopamine transporters and receptors. It is plausible that, like 5-Cl-αMT, it functions as a monoamine releaser and a 5-HT2A receptor agonist. However, the precise impact of the 4-chloro position on its affinity for various targets remains to be experimentally determined.
Quantitative Comparison of Analog Activity
The following tables summarize the available quantitative data for 5-Cl-αMT and highlight the key pharmacological actions of αMT. This data provides a crucial benchmark for predicting the activity of 1-(4-chloro-1H-indol-3-yl)propan-2-amine.
Table 1: Monoamine Release Profile of 5-chloro-α-methyltryptamine (5-Cl-αMT) [2]
Monoamine
EC₅₀ (nM)
Serotonin (5-HT)
16
Dopamine (DA)
54
Norepinephrine (NE)
3,434
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: Receptor Agonist and MAO Inhibition Profile of 5-chloro-α-methyltryptamine (5-Cl-αMT) [2]
Target
Activity
EC₅₀/IC₅₀ (nM)
5-HT2A Receptor
Full Agonist
6.27
Monoamine Oxidase A (MAO-A)
Inhibitor
250
Monoamine Oxidase B (MAO-B)
Inhibitor
82,000
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Summary of Pharmacological Actions of α-Methyltryptamine (αMT) [3][4][5]
Mechanism of Action
Affected Neurotransmitters
Reuptake Inhibition
Serotonin, Norepinephrine, Dopamine
Releasing Agent
Serotonin, Norepinephrine, Dopamine
Receptor Agonism
Non-selective Serotonin Receptors
Enzyme Inhibition
Monoamine Oxidase (MAO)
Experimental Protocols for Receptor Selectivity Profiling
To definitively characterize the receptor selectivity profile of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, a series of in vitro assays are required. The following protocols represent the gold standard in the field.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor. The principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound.
Step-by-Step Methodology:
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
Assay Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
Data Analysis: The data is analyzed to determine the IC₅₀ value of the test compound, which is then used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Common Functional Assay Types:
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
Calcium Mobilization Assays: For GPCRs that signal through the phospholipase C pathway, changes in intracellular calcium concentrations are monitored using fluorescent dyes.
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the receptor's signaling pathway.
Caption: General workflow for in vitro functional assays.
Signaling Pathways of Key Monoamine Receptors
The primary targets for tryptamines are serotonin and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs). Understanding their downstream signaling is crucial for interpreting functional data.
Caption: Simplified signaling pathways for the 5-HT2A and Dopamine D2 receptors.
Conclusion and Future Directions
While direct experimental data for 1-(4-chloro-1H-indol-3-yl)propan-2-amine is currently lacking, a comparative analysis with its close analogs, 5-chloro-α-methyltryptamine and α-methyltryptamine, provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound interacts with monoamine transporters and receptors, exhibiting properties of a monoamine releaser and a 5-HT2A receptor agonist. The 4-chloro substitution is likely to modulate its potency and selectivity compared to its analogs.
To fully elucidate the receptor selectivity profile and functional activity of 1-(4-chloro-1H-indol-3-yl)propan-2-amine, comprehensive in vitro and in vivo studies are essential. The experimental protocols outlined in this guide provide a roadmap for such investigations. This will not only contribute to a more complete understanding of this novel compound but also enhance our broader knowledge of the structure-activity relationships within the chlorinated tryptamine class, aiding in the design of more selective and potentially therapeutic agents.
References
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (URL: [Link])
Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed. (URL: [Link])
ALPHA-METHYLTRYPTAMINE (Street Name: AMT) - DEA Diversion Control Division. (URL: [Link])
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC. (URL: [Link])